sPLA2-X inhibitor 31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15F3N2O4 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)28-14-6-5-12-9-16(18(23)27)24(15(12)10-14)13-3-1-2-11(8-13)4-7-17(25)26/h1-3,5-6,8-10H,4,7H2,(H2,23,27)(H,25,26) |
InChI Key |
YOCROJNDVYFOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of sPLA2-X Inhibitor 31
Introduction
Secreted phospholipase A2 Group X (sPLA2-X), also known as PLA2G10, is a potent enzyme implicated in a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis.[1][2] It plays a critical role in the initiation of the inflammatory cascade by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid (AA) and lysophospholipids.[3][4] These molecules are precursors to potent pro-inflammatory mediators such as eicosanoids (prostaglandins and leukotrienes).[4][5] Given its pivotal role, sPLA2-X has emerged as a significant therapeutic target. sPLA2-X Inhibitor 31 is a selective small molecule designed to specifically block the enzymatic activity of sPLA2-X, thereby offering a targeted approach to mitigating inflammation. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
The Target: Secreted Phospholipase A2 Group X (sPLA2-X)
sPLA2-X is a member of the secreted phospholipase A2 family of enzymes.[1] A key feature of sPLA2-X is its uniquely high affinity for phosphatidylcholine, the most abundant phospholipid in the outer leaflet of mammalian cell membranes.[1][6] The enzyme is typically translated as an inactive zymogen and requires proteolytic cleavage of its N-terminal pro-peptide to become fully active.[7] Once activated and secreted into the extracellular space, it acts on cell membranes to initiate the production of lipid mediators that drive inflammatory responses.[3][7]
Core Mechanism of Action: Direct Enzymatic Inhibition
The primary mechanism of action for this compound is the direct and selective inhibition of the catalytic activity of the sPLA2-X enzyme.[8] By binding to the enzyme's active site, the inhibitor competitively blocks access to its phospholipid substrates.[8][9] This blockade prevents the hydrolysis of the sn-2 position of glycerophospholipids, thereby halting the release of arachidonic acid and lysophospholipids, the rate-limiting step in the formation of eicosanoids.[1][2]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of this compound have been quantified through in vitro enzymatic assays. The inhibitor demonstrates a high potency for sPLA2-X and significant selectivity over other related sPLA2 isoforms, such as sPLA2-IIa and sPLA2-V.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity vs. sPLA2-IIa | Selectivity vs. sPLA2-V |
| This compound | sPLA2-X | 26[10][11] | ~12-fold[11] | ~86-fold[10][11] |
| sPLA2-IIa | 310[10][11] | - | ||
| sPLA2-V | 2230[10][11] | - |
Impact on Cellular Signaling Pathways
The inhibition of sPLA2-X by Inhibitor 31 has significant downstream effects on key inflammatory signaling cascades. By preventing the initial enzymatic step, it effectively suppresses multiple pathways that amplify the inflammatory response.
The Eicosanoid Synthesis Pathway
sPLA2-X activity is a crucial starting point for the synthesis of eicosanoids. It works in concert with cytosolic PLA2α (cPLA2α) to achieve maximal production of cysteinyl leukotrienes (CysLTs), which are potent bronchoconstrictors and inflammatory mediators in asthma.[7] While sPLA2-X can initiate a rapid release of arachidonic acid independently, the sustained synthesis of CysLTs depends on the subsequent activation of cPLA2α.[7] By blocking sPLA2-X, Inhibitor 31 prevents both the initial burst of AA release and the downstream amplification loop involving cPLA2α.[12]
The MAPK Signaling Cascade
sPLA2-X activity triggers intracellular signaling pathways that further potentiate inflammation. The enzymatic action of sPLA2-X can lead to an influx of intracellular calcium (Ca2+) and activate the p38 MAPK and JNK signaling pathways.[7] This activation cascade leads to the phosphorylation and activation of cPLA2α.[7][12] Studies have shown that selective inhibition of sPLA2-X attenuates the phosphorylation of p38 and ERK1/2, thereby preventing the activation of cPLA2α and subsequent CysLT formation.[12]
Receptor-Mediated Signaling
Beyond its enzymatic function, sPLA2-X can also act as a signaling molecule by binding to the M-type phospholipase A2 receptor (PLA2R1).[1][13] This interaction, independent of catalytic activity, can activate the ERK1/2 pathway and stimulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[14] While this compound is designed to block the active site, its impact on receptor binding warrants further investigation.
Caption: Signaling pathway of sPLA2-X and the point of intervention by its inhibitor.
Experimental Protocols for Characterization
The mechanism and efficacy of sPLA2-X inhibitors are elucidated through a series of in vitro and in vivo experiments.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of the inhibitor to block the enzyme's catalytic activity.
-
Objective: To determine the IC50 value of the inhibitor against sPLA2-X and other isoforms.
-
Methodology: A fluorogenic substrate is used, which releases a fluorescent signal upon cleavage by sPLA2.
-
Recombinant human sPLA2-X enzyme (e.g., 600 ng/mL) is pre-incubated with varying concentrations of this compound.[15]
-
A fluorogenic phospholipid substrate (e.g., 1.6 µM) is added to initiate the reaction.[15]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.[15]
-
Fluorescence is measured using a plate reader (e.g., excitation at 460 nm, emission at 515 nm).[15]
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.
-
Cellular Assays for Eicosanoid Release
These assays confirm the inhibitor's efficacy in a more biologically relevant cellular context.
-
Objective: To measure the inhibitor's ability to block the production of downstream mediators like CysLTs in inflammatory cells.
-
Methodology: Primary human eosinophils are a common model.
-
Eosinophils are isolated from human blood and cultured.
-
Cells are pre-incubated with this compound or a vehicle control.
-
Cellular activation is induced using a stimulant such as fMLP (N-formylmethionyl-leucyl-phenylalanine).[12]
-
After incubation, the cell supernatant is collected.
-
The concentration of released CysLTs and arachidonic acid in the supernatant is quantified using methods like ELISA or mass spectrometry.
-
In Vivo Models of Inflammation
Animal models are crucial for evaluating the therapeutic potential and in vivo efficacy of the inhibitor.
-
Objective: To assess the inhibitor's ability to reduce inflammation and other disease phenotypes in a living organism.
-
Methodology: A humanized knock-in mouse model, where the murine sPLA2-X gene is replaced with the human equivalent, is highly valuable for testing human-specific inhibitors.[16]
-
An asthma phenotype is induced in hGX-sPLA2(+/+) knock-in mice through allergen sensitization and challenge (e.g., with ovalbumin).[16]
-
The inhibitor is administered to the mice, often via continuous delivery through mini-osmotic pumps to maintain stable plasma concentrations.[16]
-
Key asthma-related endpoints are measured, including airway hyperresponsiveness, inflammatory cell infiltration (e.g., eosinophils) in bronchoalveolar lavage fluid, and mucus hypersecretion.[16]
-
The results from the inhibitor-treated group are compared to a vehicle-treated control group to determine in vivo efficacy.
-
Caption: A generalized experimental workflow for characterizing sPLA2-X inhibitors.
Conclusion
This compound functions through a precise and potent mechanism, directly targeting the catalytic activity of the sPLA2-X enzyme. By selectively blocking this key initiator of the arachidonic acid cascade, it effectively prevents the formation of pro-inflammatory lipid mediators. Its mechanism extends to the dampening of downstream signaling events, including the MAPK pathway, which collectively contributes to its anti-inflammatory profile. The high selectivity of Inhibitor 31 for sPLA2-X over other isoforms suggests a favorable therapeutic window, potentially minimizing off-target effects. This targeted approach holds significant promise for the development of novel treatments for a range of inflammatory disorders driven by sPLA2-X hyperactivity.
References
- 1. JCI Insight - Secreted PLA2 group X orchestrates innate and adaptive immune responses to inhaled allergen [insight.jci.org]
- 2. What are PLA2G10 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Secreted phospholipase A2 group X acts as an adjuvant for type-2 inflammation leading to an allergen-specific immune response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 5. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 2241025-50-1 | RPD02550 | Biosynth [biosynth.com]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 12. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Blockade of human group X secreted phospholipase A2 (GX-sPLA2)-induced airway inflammation and hyperresponsiveness in a mouse asthma model by a selective GX-sPLA2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of sPLA2-X Inhibitor 31 in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secreted phospholipase A2 Group X (sPLA2-X) is a potent enzyme in the hydrolysis of phospholipids, playing a critical role in the initiation and amplification of inflammatory responses. By catalyzing the release of arachidonic acid from cell membranes, sPLA2-X provides the substrate for the synthesis of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. This central role in the inflammatory cascade has positioned sPLA2-X as a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of sPLA2-X, its involvement in inflammatory signaling pathways, and the therapeutic potential of its selective inhibition, with a particular focus on the well-characterized inhibitor, compound 31. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and visual representations of the key signaling cascades and experimental workflows.
Introduction to sPLA2-X and its Role in Inflammation
Secreted phospholipase A2s (sPLA2s) are a family of enzymes that hydrolyze the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids. Among the various isoforms, sPLA2-X stands out due to its high catalytic efficiency and its expression in key inflammatory cells such as eosinophils, macrophages, and airway epithelial cells.[1]
The primary mechanism by which sPLA2-X contributes to inflammation is through the liberation of arachidonic acid (AA) from the cell membrane. This polyunsaturated fatty acid is the precursor to a vast array of bioactive lipids collectively known as eicosanoids. The eicosanoid family includes prostaglandins (PGs) and leukotrienes (LTs), which are potent mediators of inflammation, orchestrating processes such as vasodilation, increased vascular permeability, immune cell recruitment, and pain.[2]
Beyond its enzymatic activity, sPLA2-X can also exert effects through receptor-mediated signaling, though this is a less characterized aspect of its function.[3]
sPLA2-X Inhibitor 31: A Potent and Selective Tool
The development of selective inhibitors is crucial for both elucidating the specific roles of sPLA2-X in pathophysiology and for its validation as a therapeutic target. "this compound" is a potent and selective small molecule inhibitor of human sPLA2-X.[4] Its high affinity and selectivity make it an invaluable tool for in vitro and in vivo studies.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various assays. The following tables summarize the key quantitative data available for this inhibitor and a related compound, ROC-0929, which is also a selective sPLA2-X inhibitor.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | sPLA2-X | 26 | 12-fold vs sPLA2-IIa, 80-fold vs sPLA2-V | [4] |
| This compound | sPLA2-IIa | 310 | - | [1] |
| This compound | sPLA2-V | 2230 | - | [1] |
| ROC-0929 | hGX sPLA2 | 80 | Selective for hGX |
Table 1: In Vitro Potency and Selectivity of sPLA2-X Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Inflammatory Signaling Pathways Modulated by sPLA2-X
The pro-inflammatory effects of sPLA2-X are mediated through a complex network of signaling pathways. The inhibition of sPLA2-X by compounds like inhibitor 31 can effectively attenuate these cascades.
The Arachidonic Acid Cascade
The most well-defined pathway initiated by sPLA2-X is the arachidonic acid cascade. Upon its release, arachidonic acid is metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins and thromboxanes.
-
Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes and lipoxins.
Caption: The Arachidonic Acid Cascade initiated by sPLA2-X.
Mitogen-Activated Protein Kinase (MAPK) Signaling
sPLA2-X activity is also intricately linked to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly p38 and ERK1/2. The activation of these kinases can further amplify the inflammatory response by regulating the expression of pro-inflammatory genes and activating other key inflammatory enzymes like cytosolic PLA2α (cPLA2α).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 5. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into sPLA2-X Inhibitor 31: A Comparative Analysis for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 (sPLA2) enzymes represent a diverse family of proteins crucial to a variety of physiological and pathological processes, most notably inflammation. By catalyzing the hydrolysis of phospholipids, they initiate the arachidonic acid cascade, leading to the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. Among the numerous sPLA2 isoforms, group X (sPLA2-X) has emerged as a particularly compelling therapeutic target due to its potent enzymatic activity and significant role in various inflammatory conditions. This technical guide provides a comprehensive analysis of sPLA2-X inhibitor 31, a selective inhibitor of this enzyme, and compares its profile with other notable sPLA2 inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Data Presentation: A Comparative Look at sPLA2 Inhibitors
The following table summarizes the quantitative data for this compound and other key sPLA2 inhibitors, offering a clear comparison of their potency and selectivity.
| Inhibitor | Target sPLA2 Isoform(s) | IC50 (nM) | Selectivity Profile | Chemical Class |
| This compound | sPLA2-X | 26 [1][2] | Selective for sPLA2-X over sPLA2-IIa (310 nM) and sPLA2-V (2230 nM)[1][2] | Indole-2-carboxamide[1] |
| Varespladib (LY315920) | sPLA2-IIA, V, X | 9 (sPLA2-IIA) | Potent inhibitor of multiple sPLA2 isoforms | Indole derivative |
| LY311727 | sPLA2-IIA | < 1000 | Also inhibits sPLA2-V | Indole derivative |
| SB-203347 | sPLA2-IIA | 500 | 40-fold weaker inhibition of cPLA2 | Benzoic acid derivative |
| Darapladib | Lp-PLA2 | 0.25 | Selective for Lp-PLA2 | |
| AZD2716 | sPLA2-IIa, V, X | 10 (sPLA2-IIa), 40 (sPLA2-V), 400 (sPLA2-X)[3] | Broad spectrum sPLA2 inhibitor[3] | Biphenyl derivative[4] |
| Indomethacin | sPLA2-II | 28,000 - 35,000 | Non-selective, also inhibits COX enzymes[5] | NSAID |
Experimental Protocols: Methodologies for Inhibitor Characterization
The characterization of sPLA2 inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the study of these compounds.
sPLA2 Enzyme Activity Assays
1. Radiometric Assay:
This classic assay measures the enzymatic activity of sPLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
-
Principle: The assay utilizes phospholipids, typically phosphatidylcholine (PC), radiolabeled at the sn-2 position with an isotope such as ³H-arachidonic acid. sPLA2-mediated hydrolysis liberates the radiolabeled fatty acid, which is then separated from the unhydrolyzed substrate and quantified by liquid scintillation counting.
-
Protocol Outline:
-
Prepare small unilamellar vesicles (SUVs) containing the radiolabeled phospholipid substrate.
-
Incubate the recombinant sPLA2 enzyme with the SUVs in a suitable buffer (e.g., Tris-HCl with CaCl₂).
-
Initiate the reaction by adding the enzyme to the substrate mixture.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents like chloroform/methanol).
-
Separate the liberated radiolabeled fatty acid from the phospholipid substrate using thin-layer chromatography (TLC).
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a liquid scintillation counter.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrate.
-
2. Fluorometric Assay:
This continuous assay offers a more high-throughput alternative to the radiometric method.
-
Principle: This assay employs a phospholipid substrate labeled with a fluorescent probe, such as pyrene, at the sn-2 position. In the aggregated state within phospholipid vesicles, the fluorescence of the probe is quenched. Upon hydrolysis by sPLA2, the fluorescent fatty acid is released and binds to a carrier protein like bovine serum albumin (BSA) in the assay buffer, leading to a significant increase in fluorescence intensity.[6][7]
-
Protocol Outline:
-
Prepare a substrate solution containing a pyrene-labeled phospholipid (e.g., 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol) and a carrier protein (e.g., fatty acid-free BSA) in a suitable buffer.
-
Add the sPLA2 enzyme to the substrate solution in a microplate well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation ~340 nm, emission ~380-400 nm).
-
The initial rate of the reaction is proportional to the enzyme activity.
-
For inhibitor screening, add the test compounds to the wells prior to the addition of the enzyme.
-
3. Colorimetric Assay:
This method provides a convenient and readily automatable approach for measuring sPLA2 activity.
-
Principle: This assay utilizes a chromogenic substrate, such as diheptanoyl thio-phosphatidylcholine. sPLA2-catalyzed hydrolysis of the thioester bond at the sn-2 position releases a free thiol. This thiol then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at ~405 nm.[8]
-
Protocol Outline:
-
Prepare an assay buffer containing the chromogenic substrate and DTNB.
-
Add the sPLA2 enzyme or a sample containing sPLA2 activity to the wells of a microplate.
-
Initiate the reaction by adding the substrate/DTNB solution.
-
Measure the increase in absorbance at 405 nm over time using a microplate reader.
-
The rate of color development is proportional to the sPLA2 activity.
-
Inhibitors can be tested by adding them to the reaction mixture before the enzyme.
-
Cell-Based Assays
1. Arachidonic Acid Release Assay:
This assay measures the ability of an inhibitor to block sPLA2-induced release of arachidonic acid from cells.
-
Principle: Cells (e.g., hepatocytes, macrophages) are pre-labeled with [³H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with an sPLA2-activating agent (or exogenous sPLA2), the radiolabeled arachidonic acid is released into the cell culture medium. The amount of radioactivity in the medium is then quantified.[9]
-
Protocol Outline:
-
Culture cells to an appropriate confluency.
-
Label the cells by incubating them with [³H]-arachidonic acid for several hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with the sPLA2 inhibitor at various concentrations.
-
Stimulate the cells with an appropriate agonist (e.g., a calcium ionophore, inflammatory cytokine, or exogenous sPLA2).
-
After a defined incubation period, collect the cell culture supernatant.
-
Quantify the amount of radioactivity in the supernatant using a liquid scintillation counter.
-
2. Eicosanoid Production Assay:
This assay assesses the downstream functional consequences of sPLA2 inhibition by measuring the production of eicosanoids like prostaglandins and leukotrienes.
-
Principle: Cells are treated with an sPLA2 inhibitor and then stimulated to produce eicosanoids. The levels of specific eicosanoids in the cell culture supernatant are then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Protocol Outline:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the sPLA2 inhibitor.
-
Stimulate the cells with an inflammatory stimulus (e.g., lipopolysaccharide (LPS), zymosan, or a specific agonist).
-
Incubate for a period sufficient to allow for eicosanoid production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target eicosanoid (e.g., Prostaglandin E₂, Leukotriene B₄) using a commercially available ELISA kit or by LC-MS analysis.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving sPLA2 and a typical experimental workflow for inhibitor screening.
Caption: sPLA2 signaling pathway in inflammation.
Caption: Workflow for sPLA2 inhibitor screening.
Conclusion
This compound demonstrates a promising profile as a selective inhibitor of sPLA2-X, an enzyme implicated in a range of inflammatory diseases. Its selectivity for sPLA2-X over other isoforms like sPLA2-IIa and sPLA2-V suggests the potential for a more targeted therapeutic approach with a reduced risk of off-target effects. The comparative data presented in this guide highlights the diverse landscape of sPLA2 inhibitors, each with its unique potency and selectivity profile. The detailed experimental methodologies provide a foundation for the robust characterization of novel inhibitor candidates. The visualized signaling pathway underscores the central role of sPLA2 in the inflammatory cascade, reinforcing its validity as a drug target. The outlined experimental workflow provides a roadmap for the systematic evaluation and optimization of new chemical entities. Continued research and development in this area, leveraging the insights and methodologies discussed herein, hold the potential to deliver novel and effective treatments for a wide array of inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive and continuous fluorometric assay for phospholipase A2 using pyrene-labeled phospholipids in the presence of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Effect of phospholipase A2 inhibitors on the release of arachidonic acid and cell viability in cold-stored hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to sPLA2-X Inhibitor 31 (CAS: 2241025-50-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secreted phospholipase A2 group X (sPLA2-X) is a key enzyme in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids. Its role in various inflammatory diseases has made it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of a potent and selective sPLA2-X inhibitor, designated as inhibitor 31, with the CAS number 2241025-50-1. This guide consolidates available data on its chemical properties, mechanism of action, in vitro efficacy, and the general signaling pathways associated with sPLA2-X. Detailed, generalized experimental protocols and data are presented to support further research and development efforts.
Chemical and Physical Properties
sPLA2-X inhibitor 31 is an indole-2-carboxamide derivative.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2241025-50-1 | [1] |
| IUPAC Name | 3-[2-(Aminocarbonyl)-6-(trifluoromethoxy)-1H-indol-1-yl]benzenepropanoic acid | [1] |
| Molecular Formula | C₁₉H₁₅F₃N₂O₄ | [1] |
| Molecular Weight | 392.3 g/mol | [1] |
| SMILES | C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O | [1] |
| Physical Form | Powder | [3] |
| Storage | 2°C - 8°C in a well-closed container | [1] |
Mechanism of Action
This compound functions as a potent and selective inhibitor of the human secreted phospholipase A2 group X (sPLA2-X).[2][4] Its mode of action involves binding to the active site of the sPLA2-X enzyme.[1] This binding competitively blocks the enzyme's catalytic activity, preventing the hydrolysis of phospholipids.[5][6] The primary consequence of this inhibition is the reduced release of arachidonic acid, a critical precursor for the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[6]
The indole carboxamide moiety of the inhibitor is crucial for its activity, forming hydrogen bonds and a coordination bond with the catalytic calcium ion within the enzyme's active site.[1] This interaction effectively neutralizes the enzymatic function of sPLA2-X.
In Vitro Efficacy and Selectivity
The inhibitory potency of this compound has been quantified through in vitro assays, demonstrating its high affinity for sPLA2-X and selectivity over other sPLA2 isoforms.
| Enzyme Target | IC₅₀ (nM) | Selectivity vs. sPLA2-X | Reference |
| sPLA2-X | 26 | - | [2][3][7] |
| sPLA2-IIa | 310 | 12-fold | [2][3][7] |
| sPLA2-V | 2230 | 80-fold | [2][3][7] |
Signaling Pathways
The inhibition of sPLA2-X by inhibitor 31 interrupts a key signaling cascade involved in inflammation. The general pathway is depicted below.
Caption: General signaling pathway of sPLA2-X in inflammation.
Experimental Protocols
While detailed, step-by-step protocols for this compound are not publicly available, a generalized methodology for determining its in vitro potency can be inferred from the literature.[1]
In Vitro sPLA2-X Inhibition Assay (Generalized Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human sPLA2-X.
Materials:
-
Recombinant human sPLA2-X enzyme
-
This compound (CAS: 2241025-50-1)
-
Substrate: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Detergents: Nonidet P-40 (NP-40) and deoxycholic acid
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
96-well microtiter plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or absorbance)
Caption: Generalized workflow for in vitro sPLA2-X inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in assay buffer.
-
Prepare a working solution of sPLA2-X enzyme in assay buffer.
-
Prepare the substrate mixture containing POPC, NP-40, and deoxycholic acid in assay buffer.[1]
-
-
Assay Protocol:
-
Add the diluted inhibitor solutions to the wells of a 96-well plate. Include a vehicle control (buffer with DMSO) and a positive control (no inhibitor).
-
Add the sPLA2-X enzyme solution to all wells except for a blank control.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the signal using a plate reader. The signal will be proportional to the amount of phospholipid hydrolysis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Potential Applications and Future Directions
The high potency and selectivity of this compound make it a valuable research tool for elucidating the specific roles of sPLA2-X in various physiological and pathological processes.[1] Its potential therapeutic applications lie in the treatment of inflammatory conditions where sPLA2-X is upregulated, such as cardiovascular diseases and asthma.[1][6]
Future research should focus on:
-
In vivo efficacy studies in relevant animal models of inflammation.
-
Pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties.
-
Detailed structural studies to further understand its binding interaction with sPLA2-X.
-
Investigation of its effects on downstream signaling pathways and cellular responses.
Conclusion
This compound (CAS: 2241025-50-1) is a highly potent and selective small molecule inhibitor of sPLA2-X. Its ability to effectively block the enzymatic activity of sPLA2-X and consequently the production of pro-inflammatory mediators underscores its potential as both a chemical probe and a lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its in vivo properties and mechanism of action is warranted to fully realize its therapeutic potential.
References
- 1. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors PMID: 30034585 | MCE [medchemexpress.cn]
- 5. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A 2 Type X (sPLA2-X) Inhibitors. [publications-affiliated.scilifelab.se]
- 6. mdpi.com [mdpi.com]
- 7. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of sPLA2-X Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secreted phospholipase A2 Group X (sPLA2-X) has emerged as a compelling therapeutic target for a range of inflammatory diseases, including asthma, and various cancers. This enzyme plays a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids. This technical guide provides an in-depth overview of the therapeutic potential of sPLA2-X inhibition, detailing its mechanism of action, involvement in disease pathogenesis, and the current landscape of inhibitor development. We present quantitative data on key inhibitors, detailed experimental protocols for assessing sPLA2-X activity, and visual representations of associated signaling pathways and drug discovery workflows to support further research and development in this promising field.
Introduction to sPLA2-X
Secreted phospholipase A2 (sPLA2) enzymes are a family of esterases that cleave the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] Among the various sPLA2 isoforms, sPLA2-X, encoded by the PLA2G10 gene, is of particular interest due to its high catalytic efficiency and preference for phosphatidylcholine, a major component of cell membranes.[2] sPLA2-X is expressed in several cell types, including epithelial cells, macrophages, and eosinophils, and its expression is often upregulated in inflammatory conditions and certain cancers.[2][3]
The enzymatic activity of sPLA2-X is the primary driver of its pathological effects. The liberation of arachidonic acid (AA) serves as the rate-limiting step in the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] Additionally, the other product of sPLA2-X activity, lysophospholipids, can also act as signaling molecules.[4] Beyond its catalytic function, sPLA2-X can also exert effects through binding to specific receptors, such as the M-type phospholipase A2 receptor (PLA2R1), further modulating cellular signaling.[2]
Therapeutic Potential in Disease
The central role of sPLA2-X in inflammation has positioned it as a key target for therapeutic intervention in a variety of diseases.
Asthma and Allergic Diseases
Elevated levels of sPLA2-X have been observed in the airways of asthmatic patients.[5] Preclinical studies using murine models of asthma have demonstrated that genetic deletion or pharmacological inhibition of sPLA2-X leads to a significant reduction in airway hyperresponsiveness, eosinophilic inflammation, and mucus production.[1][2] Inhibition of sPLA2-X effectively curtails the production of cysteinyl leukotrienes (CysLTs), key mediators of bronchoconstriction and inflammation in asthma.[2]
Cancer
The role of sPLA2-X in cancer is multifaceted and appears to be context-dependent. In some cancers, such as colorectal cancer, sPLA2-X-mediated release of arachidonic acid can lead to the production of prostaglandin E2 (PGE2), which has been shown to promote cancer cell proliferation.[6] However, in other contexts, the pro-apoptotic effects of arachidonic acid may contribute to an anti-tumor response.[6] Upregulation of sPLA2-X has been noted in various cancers, and its inhibition is being explored as a potential therapeutic strategy.[7]
Quantitative Data on sPLA2-X Inhibitors
A number of small molecule inhibitors targeting sPLA2-X have been developed and characterized. The following table summarizes the in vitro potency of selected inhibitors against sPLA2-X and other relevant sPLA2 isoforms.
| Inhibitor | sPLA2-X IC50 | sPLA2-IIA IC50 | sPLA2-V IC50 | Reference(s) |
| AZD2716 | 400 nM | 10 nM | 40 nM | [8][9] |
| Varespladib (LY315920) | Low nM range | Low nM range | Low nM range | [10] |
| RO061606 | Potent inhibitor (specific IC50 not publicly disclosed) | Ineffective against murine sPLA2-X | - | [11] |
| sPLA2-X inhibitor 31 | 26 nM | 310 nM | 2230 nM | |
| Indoxam | 1.2 µM (for palmitoyl-LPC production by snake venom sPLA2) | - | - |
Experimental Protocols
sPLA2-X Enzymatic Activity Assay (Colorimetric)
This protocol outlines a common method for determining the enzymatic activity of sPLA2-X and for screening potential inhibitors. The assay utilizes a chromogenic substrate that releases a colored product upon cleavage by sPLA2-X.
Materials:
-
Recombinant human sPLA2-X
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
Chromogenic sPLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the sPLA2-X enzyme to the desired concentration in sPLA2 Assay Buffer.
-
Assay Setup: To appropriate wells of the 96-well plate, add:
-
Blank (No Enzyme Control): Assay Buffer
-
Positive Control (Enzyme Only): Diluted sPLA2-X
-
Inhibitor Test: Diluted sPLA2-X and the test inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the sPLA2 substrate and DTNB solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 405-414 nm over time using the microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition for each inhibitor concentration can be calculated relative to the positive control. IC50 values can then be determined by plotting percent inhibition against inhibitor concentration.
Cell-Based Assay for sPLA2-X Inhibition
This protocol describes a method to assess the ability of a compound to inhibit sPLA2-X activity within a cellular context by measuring the release of arachidonic acid.
Materials:
-
A suitable cell line expressing sPLA2-X (e.g., transfected HEK293 cells or a relevant primary cell type like human eosinophils)
-
Cell culture medium
-
[³H]-arachidonic acid
-
Stimulant to induce sPLA2-X activity (e.g., a calcium ionophore like A23187 or a relevant cytokine)
-
Test inhibitors
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling: Culture the cells to an appropriate confluency. Label the cells by incubating them with [³H]-arachidonic acid in the culture medium for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into cellular phospholipids.
-
Inhibitor Treatment: Wash the cells to remove unincorporated [³H]-arachidonic acid. Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 30-60 minutes).
-
Stimulation: Add the stimulant to the cells to induce sPLA2-X activity and subsequent release of [³H]-arachidonic acid.
-
Sample Collection: After the desired stimulation time, collect the cell culture supernatant.
-
Measurement: Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the supernatant corresponds to the amount of released arachidonic acid. Calculate the percent inhibition of arachidonic acid release for each inhibitor concentration compared to the stimulated control (no inhibitor). Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving sPLA2-X is crucial for understanding its role in disease and for designing effective therapeutic strategies.
Caption: sPLA2-X-mediated inflammatory signaling cascade.
Caption: A typical workflow for sPLA2-X inhibitor discovery.
Conclusion
The inhibition of sPLA2-X represents a promising therapeutic strategy for a variety of inflammatory and proliferative diseases. Its well-defined role in the production of pro-inflammatory lipid mediators makes it an attractive target for small molecule intervention. The availability of potent and selective inhibitors, coupled with a growing understanding of the complex signaling pathways in which sPLA2-X participates, provides a solid foundation for the continued development of novel therapeutics. This guide has provided a comprehensive overview of the current state of sPLA2-X research, offering valuable data and methodologies to aid researchers and drug development professionals in advancing this exciting field. Further investigation into the nuanced roles of sPLA2-X in different disease contexts will be crucial for the successful clinical translation of sPLA2-X inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The expression of phospholipase A2 group X is inversely associated with metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secreted phospholipase A2 group X acts as an adjuvant for type-2 inflammation leading to an allergen-specific immune response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLA2G2A | Cancer Genetics Web [cancerindex.org]
- 7. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 8. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to Secreted Phospholipase A2-X in Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secreted phospholipase A2 Group X (sPLA2-X) is a potent enzyme in the superfamily of phospholipases A2 that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids. This reaction releases a free fatty acid and a lysophospholipid.[1][2] Of particular significance is its ability to liberate arachidonic acid (AA), the precursor to a vast array of bioactive lipid mediators known as eicosanoids (e.g., prostaglandins and leukotrienes), which are pivotal in inflammatory processes.[1][3][4] sPLA2-X is distinguished from other sPLA2s by its high affinity for phosphatidylcholine-rich membranes, making it exceptionally efficient at releasing fatty acids from mammalian cells.[3][5] Its expression is elevated in inflammatory conditions such as asthma, and it plays a crucial role in both innate and adaptive immunity.[3][5][6] This guide provides an in-depth overview of the function of sPLA2-X in AA metabolism, its signaling pathways, quantitative characteristics, and the experimental protocols used for its study.
The Role of sPLA2-X in the Arachidonic Acid Cascade
sPLA2-X is a key upstream regulator of eicosanoid production.[3] Upon cell stimulation by various inflammatory signals, sPLA2-X is secreted into the extracellular space where it acts on the outer leaflet of cell membranes.[3] It can also act intracellularly before secretion.[7]
Key functions include:
-
Arachidonic Acid Release: sPLA2-X directly hydrolyzes membrane phospholipids, primarily phosphatidylcholine, to release arachidonic acid.[1][3] This action is considered a rate-limiting step in the generation of eicosanoids.[5][6]
-
Lysophospholipid Generation: The hydrolysis reaction also produces lysophospholipids (e.g., lysophosphatidylcholine), which are themselves signaling molecules that can contribute to inflammatory responses.[2][3]
-
Crosstalk with cPLA2α: While sPLA2-X can induce potent AA release independently of cytosolic PLA2α (cPLA2α), there is significant evidence of crosstalk between these enzymes.[8] In many cell types, particularly eosinophils, maximal eicosanoid formation requires a coordinated effort where sPLA2-X initiates AA release and also participates in activating the MAPK cascade (p38 and ERK1/2), which in turn phosphorylates and activates cPLA2α for augmented and sustained eicosanoid synthesis.[3][9]
-
Downstream Eicosanoid Production: The AA released by sPLA2-X is rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into various eicosanoids.[1] This includes prostaglandins (via COX-1/2) and cysteinyl leukotrienes (via 5-LOX), which are potent mediators of inflammation, bronchoconstriction, and immune cell recruitment.[3][5]
Signaling Pathways and Regulation
The expression and activity of sPLA2-X are tightly regulated by various inflammatory stimuli. Pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), IL-1β, IL-13, and IL-17 have been shown to increase the expression of the sPLA2-X gene (PLA2G10).[7][9][10]
Once expressed, sPLA2-X is synthesized as an inactive pro-enzyme that requires proteolytic cleavage of an N-terminal propeptide by furin-like convertases to become active.[11] The active enzyme is then secreted and can act in an autocrine or paracrine manner. Its enzymatic activity is calcium-dependent.[4][11] sPLA2-X can also signal through receptor-mediated, non-enzymatic pathways, although its role in AA metabolism is primarily catalytic.[2][6][12]
Quantitative Data
Quantitative understanding of sPLA2-X is critical for modeling its behavior and for drug development. The following tables summarize key quantitative parameters.
Table 1: Tissue and Cellular Expression of sPLA2-X
| Tissue/Cell Type | Expression Level/Localization | Reference |
|---|---|---|
| Airway Epithelium | High expression, increases with differentiation | [6][7][10] |
| Bronchial Macrophages | High expression | [6] |
| Human Eosinophils | Strong expression of PLA2G10 gene | [9] |
| Spleen | Expressed | [8] |
| Small Intestine, Testes | Expressed | [11] |
| Pancreas, Lung, Thymus | Expressed |[11] |
Table 2: Enzymatic Properties and Regulation
| Parameter | Value / Observation | Reference |
|---|---|---|
| Substrate Specificity | High affinity for phosphatidylcholine (PC) | [3][5] |
| Calcium Requirement | Millimolar (mM) concentrations required for activity | [11] |
| Molecular Weight | ~14-18 kDa | [11][13] |
| Upregulation by Cytokines | IL-1β & TNFα synergistically increase release up to 150-fold in osteoblasts | [14] |
| Activation | Cleavage of 11-amino acid propeptide by furin-like convertases | [11] |
| Inhibition | Blocked by active site-directed small molecule inhibitors |[3] |
Experimental Protocols
Studying sPLA2-X requires specific assays to measure its enzymatic activity and its effect on cells. Below are methodologies for key experiments.
Protocol: sPLA2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures the hydrolysis of a synthetic substrate.[15]
Principle: The assay uses a 1,2-dithio analog of phosphatidylcholine. Hydrolysis by sPLA2 at the sn-2 position releases a free thiol, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product measured at ~414 nm.
Materials:
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100, pH 7.5)
-
Substrate: Diheptanoyl Thio-PC
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Purified sPLA2-X or biological sample (e.g., cell culture supernatant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer from a 10X stock.
-
Reconstitute the Diheptanoyl Thio-PC substrate in Assay Buffer to the desired final concentration (e.g., 1.5 - 1.66 mM). Vortex until the solution is clear.
-
Reconstitute DTNB in water or buffer to a stock concentration (e.g., 10 mM).
-
-
Assay Reaction:
-
Add 10 µL of the sample (or purified enzyme control) to a well of the 96-well plate.
-
Add 200 µL of the reconstituted substrate solution to the well.
-
Add 10 µL of the reconstituted DTNB solution.
-
For the blank/background control, use 10 µL of Assay Buffer instead of the enzyme sample.
-
-
Measurement:
-
Immediately begin reading the absorbance at 405-414 nm every minute for at least 10 minutes at 25°C.
-
-
Calculation:
-
Determine the rate of reaction (Vmax) in ΔA/min from the linear portion of the curve.
-
Calculate the specific activity using the Beer-Lambert law and the extinction coefficient of DTNB (adjusted for path length, e.g., 10.66 mM⁻¹cm⁻¹).[15][16]
-
One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
-
Protocol: Arachidonic Acid Release Assay (LC-MS/MS)
This protocol provides a highly sensitive and specific method for quantifying the mass of AA released from cells.[17][18]
Principle: Cells are stimulated to activate sPLA2-X, leading to the release of AA into the culture medium. Lipids are then extracted from the medium, and the amount of AA is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity.
Materials:
-
Cell culture (e.g., eosinophils, epithelial cells)
-
Cell culture medium, serum-free
-
Stimulant (e.g., fMLP, calcium ionophore A23187)
-
Internal Standard (IS): Deuterated Arachidonic Acid (e.g., AA-d8)
-
Lipid Extraction Solvents: e.g., Ethyl Acetate or a Folch method (Chloroform:Methanol)
-
LC-MS/MS system with an ESI source
Procedure:
-
Cell Stimulation:
-
Plate cells and culture until ready for experiment. Replace with serum-free medium.
-
Add the stimulant of choice to the cells and incubate for the desired time (e.g., 5-30 minutes) at 37°C.
-
Collect the supernatant (cell culture medium).
-
-
Sample Preparation & Lipid Extraction:
-
Spike the collected supernatant with a known amount of the internal standard (AA-d8).
-
Acidify the sample to ~pH 3.5 with formic or hydrochloric acid to protonate the fatty acids.
-
Perform liquid-liquid extraction by adding 2-3 volumes of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic layer containing the lipids. Repeat the extraction.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of the mobile phase (e.g., Acetonitrile/Water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate lipids on a C18 reverse-phase column.
-
Detect AA and the IS using an electrospray ionization (ESI) source in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
AA transition: m/z 303.2 -> 259.2
-
AA-d8 (IS) transition: m/z 311.3 -> 267.2 (example)[18]
-
-
-
Quantification:
-
Generate a standard curve using known amounts of AA and a fixed amount of the IS.
-
Calculate the ratio of the peak area of endogenous AA to the peak area of the IS.
-
Determine the absolute amount of AA in the sample by comparing its peak area ratio to the standard curve.
-
Conclusion and Future Directions
sPLA2-X is a potent, pro-inflammatory enzyme that serves as a critical initiator and amplifier of the arachidonic acid cascade. Its high efficacy in hydrolyzing mammalian cell membranes and its upregulation in inflammatory diseases make it a compelling target for therapeutic intervention. The intricate crosstalk with cPLA2α highlights the complexity of lipid signaling networks. Future research should focus on developing highly selective inhibitors for sPLA2-X to dissect its specific roles in pathophysiology and to explore their potential as novel anti-inflammatory drugs, particularly for diseases like asthma.[3][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 5. JCI Insight - Secreted PLA2 group X orchestrates innate and adaptive immune responses to inhaled allergen [insight.jci.org]
- 6. Secreted phospholipase A2 group X acts as an adjuvant for type-2 inflammation leading to an allergen-specific immune response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and Function of Epithelial Secreted Phospholipase A2 Group X in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group X secretory phospholipase A2 can induce arachidonic acid release and eicosanoid production without activation of cytosolic phospholipase A2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation and function of epithelial secreted phospholipase A2 group X in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ectopically Expressed Pro-group X Secretory Phospholipase A2 Is Proteolytically Activated in Mouse Adrenal Cells by Furin-like Proprotein Convertases: IMPLICATIONS FOR THE REGULATION OF ADRENAL STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
- 13. Structural and Functional Aspects of Targeting the Secreted Human Group IIA Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of the cellular expression of secretory and cytosolic phospholipases A2, and cyclooxygenase-2 by peptide growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. mdpi.com [mdpi.com]
sPLA2-X inhibitor 31 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and inhibitory profile of sPLA2-X inhibitor 31, a potent and selective antagonist of the secreted phospholipase A2 group X enzyme.
Chemical Identity and Structure
This compound, also known by its IUPAC name 3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid, is a synthetic chemical compound designed to specifically target and inhibit the enzymatic activity of human secreted phospholipase A2 group X (sPLA2-X)[1][2][3].
Chemical Structure:
-
SMILES: C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O[1][3]
-
InChI Key: YOCROJNDVYFOIL-UHFFFAOYSA-N[2]
Physicochemical and Pharmacological Properties
This compound is a solid at room temperature and is typically stored at -20°C for long-term stability[4]. It is soluble in DMSO at a concentration of 10 mM[4]. The compound was developed as a selective inhibitor of sPLA2-X, an enzyme implicated in various inflammatory conditions[3].
Data Presentation: Key Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅F₃N₂O₄ | [1][2][3] |
| Molecular Weight | 392.3 g/mol | [1][2][3] |
| IC₅₀ for sPLA2-X | 26 nM | [1][4][5][6][7][8] |
| IC₅₀ for sPLA2-IIa | 310 nM | [1][4][5][6][7][8] |
| IC₅₀ for sPLA2-V | 2230 nM | [1][4][5][6][7][8] |
| Selectivity (sPLA2-IIa/sPLA2-X) | ~12-fold | [4] |
| Selectivity (sPLA2-V/sPLA2-X) | ~86-fold | [4] |
| Solubility | 10 mM in DMSO | [4] |
Mechanism of Action and Signaling Pathway
sPLA2-X is an enzyme that catalyzes the hydrolysis of the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to various pro-inflammatory mediators, such as prostaglandins and leukotrienes. By binding to the active site of sPLA2-X, inhibitor 31 effectively blocks this enzymatic activity, thereby preventing the production of these inflammatory molecules[3].
Signaling Pathway of sPLA2-X and Inhibition by Compound 31
Caption: sPLA2-X signaling pathway and point of inhibition.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary to the discovering entity, a general methodology for determining the IC₅₀ values can be outlined based on standard enzymatic assays.
Protocol: Determination of sPLA2 Inhibitory Activity (IC₅₀)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a secreted phospholipase A2 enzyme.
Materials:
-
Recombinant human sPLA2-X, sPLA2-IIa, and sPLA2-V enzymes
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl₂, 0.1% Triton X-100)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the sPLA2 enzymes to the desired working concentration in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound or DMSO (for control wells). b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 460 nm and emission at 534 nm for NBD).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Normalize the velocities to the control (DMSO) wells. c. Plot the normalized reaction velocities against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for IC50 determination of this compound.
Applications in Research
This compound serves as a valuable research tool for investigating the physiological and pathological roles of sPLA2-X. Its high potency and selectivity allow for the specific interrogation of sPLA2-X-mediated pathways in various cellular and in vivo models of inflammatory diseases, cardiovascular conditions, and cancer[3]. By inhibiting sPLA2-X, researchers can elucidate the downstream consequences of blocking arachidonic acid release and the subsequent production of inflammatory lipid mediators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C19H15F3N2O4 | CID 134693717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2241025-50-1 | RPD02550 | Biosynth [biosynth.com]
- 4. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. NB-64-04520-50mg | this compound [2241025-50-1] Clinisciences [clinisciences.com]
- 7. This compound 2241025-50-1 | MCE [medchemexpress.cn]
- 8. This compound| [dcchemicals.com]
Methodological & Application
Application Notes and Protocols: sPLA2-X Inhibitor 31 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 group X (sPLA2-X) is a member of the phospholipase A2 enzyme family that catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. One of the key fatty acids released is arachidonic acid, a precursor to a variety of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. Due to its role in inflammation, sPLA2-X has emerged as a significant therapeutic target for various inflammatory diseases.
This document provides detailed application notes and protocols for the in vitro assessment of sPLA2-X inhibitor 31, an indole-2-carboxamide derivative identified as a potent and selective inhibitor of human sPLA2-X.
This compound: Potency and Selectivity
This compound has been characterized by its potent inhibition of sPLA2-X and its selectivity over other sPLA2 isoforms. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Inhibitory Potency (IC50) of this compound Against Various sPLA2 Isoforms [1][2]
| Enzyme | IC50 (nM) |
| sPLA2-X | 26 |
| sPLA2-IIa | 310 |
| sPLA2-V | 2230 |
Signaling Pathway of sPLA2-X
sPLA2-X exerts its biological effects by acting on cell membranes to release arachidonic acid, which is then metabolized into various eicosanoids that drive inflammatory responses.
Caption: Simplified signaling pathway of sPLA2-X in inflammation.
In Vitro Assay Protocol for sPLA2-X Inhibition
The following protocol is based on a robust and widely used method for measuring sPLA2 activity and is suitable for determining the inhibitory potential of compounds like inhibitor 31. This method utilizes a synthetic substrate that releases a detectable product upon cleavage by the enzyme.
Principle
The enzymatic activity of sPLA2-X is determined using a colorimetric assay. The substrate, 1,2-bis(heptanoylthio)glycerophosphocholine, is hydrolyzed by sPLA2-X at the sn-2 position, releasing a free thiol. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 414 nm. The rate of TNB production is directly proportional to the sPLA2-X activity.
Materials and Reagents
-
Recombinant human sPLA2-X
-
This compound
-
1,2-bis(heptanoylthio)glycerophosphocholine (Substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
-
DMSO (for dissolving inhibitor)
Experimental Workflow
Caption: General experimental workflow for the sPLA2-X in vitro inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant human sPLA2-X in Assay Buffer to a stock concentration of 1 µg/mL. Aliquot and store at -80°C.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
Prepare a 10 mM stock solution of the substrate, 1,2-bis(heptanoylthio)glycerophosphocholine, in ethanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound from the DMSO stock solution in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
To a 96-well plate, add 10 µL of the diluted inhibitor solutions or vehicle (Assay Buffer with DMSO) for control wells.
-
Add 70 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted sPLA2-X enzyme solution (e.g., 0.1 µg/mL final concentration) to all wells except for the blank wells (add 10 µL of Assay Buffer to blanks).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the reaction mix by combining the substrate and DTNB stock solutions in Assay Buffer. A typical final concentration in the well would be 100 µM for the substrate and 100 µM for DTNB.
-
Initiate the enzymatic reaction by adding 10 µL of the reaction mix to all wells. The final reaction volume will be 100 µL.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 414 nm every minute for 30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_control is the rate of reaction in the absence of the inhibitor (vehicle control).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided protocol offers a detailed and reliable method for the in vitro evaluation of sPLA2-X inhibitors. By following these guidelines, researchers can accurately determine the potency and selectivity of compounds like inhibitor 31, facilitating the discovery and development of novel therapeutics targeting sPLA2-X for the treatment of inflammatory conditions.
References
Application Notes and Protocols for sPLA2-X Inhibitor 31 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 group X (sPLA2-X) is a member of the phospholipase A2 enzyme family that catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[1] Arachidonic acid is a precursor for various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, making sPLA2-X a key player in inflammatory processes.[2] Elevated levels of sPLA2-X have been associated with various inflammatory diseases, osteoporosis, and cardiovascular conditions.[1] sPLA2-X inhibitor 31 is a potent and selective synthetic inhibitor of human sPLA2-X, offering a valuable tool for studying the roles of this enzyme in cellular processes and disease pathogenesis.[3][4]
This document provides detailed application notes and protocols for the effective use of this compound in a cell culture setting.
Mechanism of Action
This compound functions by binding to the active site of the sPLA2-X enzyme, thereby blocking its catalytic activity.[1] This inhibition prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid, which in turn reduces the production of downstream inflammatory mediators.[1] The sPLA2-X signaling cascade involves the activation of cytosolic PLA2α (cPLA2α) and is mediated through MAPK pathways, including p38 and JNK.[1]
// Nodes sPLA2_X [label="sPLA2-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor31 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid\n(AA)", fillcolor="#FBBC05", fontcolor="#202124"]; LysoPL [label="Lysophospholipids", fillcolor="#FBBC05", fontcolor="#202124"]; cPLA2a [label="cPLA2α\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges sPLA2_X -> Membrane [label=" hydrolyzes"]; Inhibitor31 -> sPLA2_X [arrowhead=tee, color="#EA4335"]; Membrane -> AA; Membrane -> LysoPL; sPLA2_X -> MAPK [style=dashed, label=" activates"]; MAPK -> cPLA2a [style=dashed, label=" activates"]; AA -> Prostaglandins [label=" via COX"]; AA -> Leukotrienes [label=" via LOX"]; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; } /dot
Caption: sPLA2-X signaling pathway and the inhibitory action of inhibitor 31.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 for sPLA2-X | 26 nM | [3][4] |
| IC50 for sPLA2-IIa | 310 nM | [3][4] |
| IC50 for sPLA2-V | 2230 nM | [3][4] |
| Solubility | 10 mM in DMSO | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound (Molecular Weight: 392.33 g/mol ). For example, to a 1 mg vial, add 254.8 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.[5]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh Inhibitor\nPowder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_DMSO [label="Add DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vortex [label="Vortex to\nDissolve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aliquot [label="Aliquot into\nTubes", fillcolor="#FBBC05", fontcolor="#202124"]; Store [label="Store at -20°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Weigh; Weigh -> Add_DMSO; Add_DMSO -> Vortex; Vortex -> Aliquot; Aliquot -> Store; Store -> End; } /dot
Caption: Workflow for preparing this compound stock solution.
Determination of Optimal Working Concentration using a Cytotoxicity Assay
It is crucial to determine the non-toxic working concentration range of this compound for your specific cell line. An MTT assay is a common method for this purpose.
Materials:
-
Selected cell line (e.g., RAW264.7 macrophages, A549 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor concentration well.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The highest concentration that does not significantly reduce cell viability should be used for subsequent experiments.
In-Cell sPLA2-X Inhibition and Downstream Effect Analysis
This protocol outlines a general procedure to treat cells with this compound and subsequently measure the downstream effects, such as arachidonic acid release or prostaglandin E2 production.
Materials:
-
Selected cell line cultured in appropriate plates (e.g., 6-well or 12-well plates)
-
This compound working solutions
-
Stimulant to induce sPLA2-X activity (e.g., lipopolysaccharide (LPS), calcium ionophore A23187)[6][7]
-
Assay kits for downstream analysis (e.g., Arachidonic Acid Release Assay Kit, Prostaglandin E2 ELISA Kit)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere and reach the desired confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired, non-toxic concentration of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Stimulation: After the pre-incubation period, add the stimulant to the cell culture medium to induce sPLA2-X activity. The concentration and incubation time of the stimulant will depend on the cell type and the specific experimental question.
-
Sample Collection:
-
For Arachidonic Acid Release Assay: Collect the cell culture supernatant.
-
For Prostaglandin E2 Assay: Collect the cell culture supernatant.
-
For Western Blot Analysis of Signaling Pathways: Lyse the cells to collect protein extracts.
-
-
Downstream Analysis: Perform the desired assay according to the manufacturer's instructions.
// Nodes Seed [label="Seed Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="Pre-treat with\nInhibitor 31", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate Cells\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect [label="Collect Samples\n(Supernatant/Lysate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Downstream Analysis", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AA_Assay [label="Arachidonic Acid\nRelease Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; PGE2_Assay [label="PGE2 ELISA", fillcolor="#F1F3F4", fontcolor="#202124"]; WB_Assay [label="Western Blot\n(MAPK, cPLA2α)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Seed -> Pretreat; Pretreat -> Stimulate; Stimulate -> Collect; Collect -> Analyze; Analyze -> AA_Assay; Analyze -> PGE2_Assay; Analyze -> WB_Assay; } /dot
Caption: General experimental workflow for studying sPLA2-X inhibition in cell culture.
Arachidonic Acid Release Assay Protocol
This protocol is a general guideline for measuring the release of arachidonic acid from cells labeled with [3H]-arachidonic acid.
Materials:
-
[3H]-arachidonic acid
-
Scintillation counter and vials
-
Cell culture medium (serum-free for washing)
Protocol:
-
Cell Labeling: Incubate cells with [3H]-arachidonic acid (e.g., 0.5 µCi/ml) in complete medium for 24 hours to allow for incorporation into membrane phospholipids.[8]
-
Washing: After labeling, remove the medium and wash the cells three times with serum-free medium to remove unincorporated [3H]-arachidonic acid.
-
Inhibitor Treatment and Stimulation: Follow the "In-Cell sPLA2-X Inhibition and Downstream Effect Analysis" protocol (Section 3).
-
Sample Collection: At the end of the stimulation period, collect the supernatant.
-
Measurement: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the released radioactivity as a percentage of the total radioactivity incorporated by the cells (supernatant + cell lysate).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low inhibitor activity | - Inhibitor degradation- Incorrect concentration- Cell line not responsive | - Use freshly prepared dilutions from a properly stored stock.- Verify stock concentration and dilutions.- Ensure the chosen cell line expresses sPLA2-X. |
| High cell death | - Inhibitor cytotoxicity- High DMSO concentration | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). |
| High background in assays | - Incomplete washing- Non-specific binding | - Ensure thorough washing steps in the assay protocols.- Use appropriate blocking buffers as recommended by the assay kit manufacturer. |
| Inconsistent results | - Variation in cell number- Inconsistent incubation times | - Ensure accurate cell counting and seeding.- Standardize all incubation times precisely. |
Conclusion
This compound is a valuable research tool for investigating the cellular functions of sPLA2-X and its role in various diseases. By following the detailed protocols and guidelines provided in this document, researchers can effectively utilize this inhibitor in their cell culture experiments to gain a deeper understanding of the sPLA2-X signaling pathway and its pathological implications. Careful optimization of experimental conditions, including inhibitor concentration and incubation times, for each specific cell line is crucial for obtaining reliable and reproducible results.
References
- 1. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound| [dcchemicals.com]
- 6. Inhibiting the Interaction Between Phospholipase A2 and Phospholipid Serine as a Potential Therapeutic Method for Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-Tetrahydroisoquinoline Alkaloid Inhibits LPS-Induced Arachidonic Acid Release through Downregulation of cPLA2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sPLA2-X Inhibitor in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of a selective sPLA2-X inhibitor in animal studies. The data presented here is based on a potent indole-2-carboxamide inhibitor, a structurally related and pharmacokinetically optimized compound derived from the initial series that included sPLA2-X inhibitor 31. The original inhibitor 31 was found to be unsuitable for in vivo evaluation; therefore, the following data pertains to its advanced analogue, compound (-)-17, which has been validated in a murine model of atherosclerosis.
Inhibitor Profile
This compound is a potent and selective inhibitor of secreted phospholipase A2 type X (sPLA2-X). It belongs to a series of indole-2-carboxamides developed to investigate the therapeutic potential of sPLA2-X inhibition in conditions such as atherosclerosis.[1][2]
| Parameter | Value | Selectivity |
| IC50 (sPLA2-X) | 26 nM | - |
| IC50 (sPLA2-IIa) | 310 nM | 12-fold vs sPLA2-X |
| IC50 (sPLA2-V) | 2230 nM | 86-fold vs sPLA2-X |
Table 1: In vitro inhibitory profile of this compound.
While potent in vitro, this compound exhibited a pharmacokinetic profile that was inadequate for in vivo studies, necessitating the development of an optimized analogue.[1]
In Vivo Dosage for Animal Studies: The Optimized Analogue (-)-17
The optimized analogue, (-)-17, was designed for improved metabolic stability and pharmacokinetic properties, making it suitable for in vivo evaluation. This compound was tested in an ApoE-/- murine model of atherosclerosis.[2]
| Compound | Animal Model | Dosage | Route of Administration | Study |
| (-)-17 | ApoE-/- Mice | 30 mg/kg | Oral (p.o.) | Atherosclerosis |
Table 2: Recommended dosage of the optimized sPLA2-X inhibitor (-)-17 for in vivo studies.[2]
Signaling Pathway of sPLA2-X
Secreted phospholipase A2 enzymes, including sPLA2-X, catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the production of free fatty acids (like arachidonic acid) and lysophospholipids. These products are precursors for various pro-inflammatory lipid mediators.
Experimental Protocols
The following protocols are based on the methodologies described for the in vivo evaluation of the optimized sPLA2-X inhibitor (-)-17 in a murine model of atherosclerosis.[2]
Animal Model
-
Model: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Supplier: The Jackson Laboratory or other reputable vendor.
-
Acclimatization: House animals for at least one week prior to the start of the study with ad libitum access to food and water.
-
Diet: To induce atherosclerosis, feed mice a high-fat Western diet.
Preparation of Dosing Solution
-
Vehicle: Prepare a suitable vehicle for oral administration. A common vehicle for poorly soluble compounds is a suspension in 0.5% (w/v) methylcellulose in water.
-
Inhibitor Formulation:
-
Weigh the required amount of sPLA2-X inhibitor (-)-17.
-
Prepare the vehicle solution.
-
Gradually add the inhibitor powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare fresh dosing solutions daily.
-
Administration Protocol
-
Route: Oral gavage (p.o.).
-
Dosage: 30 mg/kg body weight.
-
Frequency: Once daily.
-
Duration: The duration of the study will depend on the specific experimental aims, but for atherosclerosis models, it is typically several weeks.
-
Procedure:
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Administer the calculated volume of the inhibitor suspension.
-
Monitor the animal for any signs of distress after administration.
-
Endpoint Analysis
-
Blood Collection:
-
Collect blood via cardiac puncture or other approved methods.
-
Process blood to obtain plasma or serum for lipid profiling (e.g., cholesterol, triglycerides) and measurement of inflammatory biomarkers.
-
-
Tissue Collection:
-
Perfuse animals with saline to clear blood from the vasculature.
-
Carefully dissect the aorta and heart.
-
-
Histological Analysis:
-
Fix, embed, and section the aortic root or other relevant sections of the aorta.
-
Stain sections with Oil Red O to quantify atherosclerotic lesion area.
-
Perform immunohistochemistry to analyze the cellular composition of the plaques (e.g., macrophages, smooth muscle cells).
-
Safety and Handling
-
Follow standard laboratory safety procedures when handling the inhibitor and vehicle.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.
These application notes and protocols provide a foundation for designing and conducting in vivo studies with a selective sPLA2-X inhibitor. Researchers should adapt these guidelines to their specific experimental questions and institutional requirements.
References
- 1. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Selective sPLA2-X Inhibitor (-)-2-{2-[Carbamoyl-6-(trifluoromethoxy)-1 H-indol-1-yl]pyridine-2-yl}propanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: sPLA2-X Inhibitor 31
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and application of sPLA2-X inhibitor 31, a potent and selective inhibitor of the secreted phospholipase A2 group X (sPLA2-X). The provided protocols and data are intended to facilitate its use in research and drug development.
Chemical and Physical Properties
This compound, with the IUPAC name 3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid, is a small molecule inhibitor with a molecular weight of 392.33 g/mol . Its chemical formula is C₁₉H₁₅F₃N₂O₄.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅F₃N₂O₄ | [1] |
| Molecular Weight | 392.33 g/mol | [1] |
| IUPAC Name | 3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid | [1] |
| CAS Number | 2241025-50-1 | [1] |
| Appearance | Solid | - |
| Purity | >98% (HPLC) | - |
Solubility and Storage
This compound is soluble in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Source |
| DMSO | 10 mM | - |
Storage:
-
Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 6 months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Biological Activity
This compound is a highly potent and selective inhibitor of sPLA2-X. Its inhibitory activity has been characterized with the following IC₅₀ values:
| Target | IC₅₀ (nM) | Selectivity vs. sPLA2-X | Source |
| sPLA2-X | 26 | - | [1] |
| sPLA2-IIa | 310 | 12-fold | [1] |
| sPLA2-V | 2230 | 86-fold | [1] |
sPLA2-X is a key enzyme in the arachidonic acid cascade, responsible for the release of arachidonic acid from phospholipids in cell membranes. By inhibiting sPLA2-X, this compound can modulate downstream inflammatory pathways.
Signaling Pathway
This compound targets the initial step of the arachidonic acid signaling pathway. The diagram below illustrates the mechanism of action.
Caption: sPLA2-X signaling pathway and the inhibitory action of inhibitor 31.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature introducing this compound[1].
Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight = 392.33 g/mol ).
-
For 1 mL of 10 mM stock, weigh out 3.92 mg of the inhibitor.
-
-
Aseptically weigh the calculated amount of the inhibitor and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
Store the stock solution at -20°C or -80°C in single-use aliquots.
In Vitro sPLA2 Activity Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against sPLA2 enzymes. This is a representative protocol; specific assay conditions may need to be optimized.
Materials:
-
Recombinant human sPLA2-X, sPLA2-IIa, or sPLA2-V
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 0.005% Triton X-100, pH 7.4)
-
Fluorescent sPLA2 substrate (e.g., a proprietary substrate from a commercial kit)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement
Experimental Workflow Diagram:
Caption: Workflow for the in vitro sPLA2 activity assay.
Procedure:
-
Prepare Reagents:
-
Dilute the sPLA2 enzyme to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare the fluorescent sPLA2 substrate according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add the serially diluted inhibitor solutions to the wells of a 96-well black microplate. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
-
Enzyme Addition:
-
Add the diluted sPLA2 enzyme to all wells except the negative control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Reaction:
-
Initiate the enzymatic reaction by adding the fluorescent sPLA2 substrate to all wells.
-
Immediately transfer the plate to a plate reader pre-heated to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
References
Application Notes and Protocols for Evaluating s-PLA2-X Inhibitors
Introduction
Secreted phospholipase A2 Group X (sPLA2-X) is a potent enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA) and lysophospholipids.[1][2][3] This action is the rate-limiting step in the production of eicosanoids, such as prostaglandins and leukotrienes, which are powerful lipid mediators involved in inflammation.[1][4] Elevated levels and activity of sPLA2-X have been implicated in the pathogenesis of various inflammatory diseases, including asthma, allergic diseases, and rheumatoid arthritis.[1][2][5] Furthermore, sPLA2-X is expressed in several types of cancer, where it can influence tumor progression, proliferation, and metastasis.[6][7][8][9] Consequently, sPLA2-X has emerged as a promising therapeutic target, and the development of specific inhibitors is an active area of research.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to identify and validate novel sPLA2-X inhibitors, progressing from initial in vitro screening to preclinical evaluation in cell-based and in vivo models.
sPLA2-X Signaling Pathway
sPLA2-X exerts its effects primarily through the liberation of arachidonic acid from membrane phospholipids. This AA is then metabolized by cyclooxygenase (COX) and 5-lipoxygenase (5-LO) enzymes to produce prostaglandins and leukotrienes, respectively.[4][6] The pathway can also involve the activation of other phospholipases, such as cytosolic PLA2α (cPLA2α), and is often integrated with MAPK signaling cascades (p38, JNK) to amplify the inflammatory response.[1][2]
References
- 1. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted phospholipase A2 group X acts as an adjuvant for type-2 inflammation leading to an allergen-specific immune response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Secreted PLA2 group X orchestrates innate and adaptive immune responses to inhaled allergen [insight.jci.org]
- 5. A novel anti-inflammatory role for secretory phospholipase A2 in immune complex-mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Phospholipase Family Enzymes in Lung Cancer: Looking for Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The expression of phospholipase A2 group X is inversely associated with metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Secretory Phospholipase A2-X (sPLA2-X) Activity with Inhibitor 31
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secretory Phospholipase A2 (sPLA2) enzymes are a family of lipolytic enzymes that hydrolyze the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids. Among the various isoforms, Group X (sPLA2-X) is distinguished by its high affinity for phosphatidylcholine, the most abundant phospholipid in mammalian cell membranes, making it a potent enzyme in releasing arachidonic acid (AA). The release of AA is the rate-limiting step in the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes, which are powerful mediators of inflammation.
Elevated sPLA2-X activity is implicated in the pathogenesis of various inflammatory diseases, including asthma, allergic diseases, and arthritis, making it a significant therapeutic target. This application note provides a detailed protocol for measuring sPLA2-X activity using a fluorometric assay and for evaluating the potency of sPLA2-X Inhibitor 31.
sPLA2-X Signaling Pathway and Point of Inhibition
sPLA2-X plays a crucial role in the inflammatory cascade. Upon cell activation, sPLA2-X is secreted and acts on membrane phospholipids to release arachidonic acid. This AA is then metabolized by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators contribute to the inflammatory response. sPLA2-X activity can also lead to the activation of the MAPK cascade, further amplifying the inflammatory signal. Inhibitor 31 directly targets the enzymatic activity of sPLA2-X, blocking the initial step of this cascade.
Caption: sPLA2-X signaling pathway and the inhibitory action of Inhibitor 31.
Quantitative Data: this compound Profile
This compound is a potent and selective inhibitor of secreted phospholipase A2 type X. Its inhibitory activity has been characterized against multiple sPLA2 isoforms, demonstrating significant selectivity for sPLA2-X.
| Enzyme Target | IC50 (nM) | Selectivity vs. sPLA2-X |
| sPLA2-X | 26 | 1x |
| sPLA2-IIa | 310 | ~12-fold |
| sPLA2-V | 2230 | ~86-fold |
Table 1: Inhibitory potency and selectivity of this compound. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: Fluorometric sPLA2-X Activity Assay
This protocol describes the measurement of sPLA2-X activity and its inhibition by Inhibitor 31 using a generic fluorometric assay kit principle. The assay relies on a synthetic substrate that, when cleaved by sPLA2, reacts with a probe to generate a fluorescent product.
4.1. Principle of the Assay Active sPLA2 cleaves a synthetic thiophospholipid substrate, producing a lysothiophospholipid. This product reacts with a fluorogenic probe, yielding a highly fluorescent molecule that can be measured at an excitation/emission wavelength of approximately 388/513 nm. The rate of fluorescence increase is directly proportional to the sPLA2 activity.
4.2. Materials and Reagents
-
Recombinant human sPLA2-X enzyme
-
This compound (CAS 2241025-50-1)
-
Fluorometric sPLA2 Assay Kit (containing assay buffer, substrate, and fluorescent probe)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
Protease inhibitor cocktail (optional, for complex biological samples)
-
DMSO (for inhibitor dilution)
-
Standard laboratory equipment (pipettes, tubes, etc.)
4.3. Reagent Preparation
-
sPLA2 Assay Buffer: Prepare the assay buffer according to the kit manufacturer's instructions. Keep on ice.
-
sPLA2-X Enzyme Stock: Reconstitute recombinant sPLA2-X to a stock concentration (e.g., 1 µg/µL) in assay buffer. Aliquot and store at -80°C. On the day of the experiment, dilute the stock to a working concentration (e.g., 10-50 ng/well) with cold assay buffer. The optimal concentration should be determined empirically.
-
Inhibitor 31 Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of Inhibitor 31 in 100% DMSO.
-
Inhibitor 31 Working Solutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay well should be kept constant and low (<1%).
-
Substrate and Probe: Prepare the substrate and probe solutions according to the kit manufacturer's protocol immediately before use. Protect from light.
4.4. Assay Procedure
Caption: Experimental workflow for the sPLA2-X inhibition assay.
-
Plate Setup: In a 96-well black plate, set up the following wells in triplicate:
-
100% Activity Control: Assay Buffer, DMSO (vehicle), sPLA2-X Enzyme.
-
Inhibitor Wells: Assay Buffer, Inhibitor 31 dilution, sPLA2-X Enzyme.
-
No Enzyme Control (Blank): Assay Buffer, DMSO, and buffer instead of enzyme.
-
-
Add Reagents:
-
Add Assay Buffer to each well to bring the final volume to 100 µL.
-
Add 1 µL of the appropriate Inhibitor 31 serial dilution or DMSO (for control wells) to each well.
-
Add 10 µL of the diluted sPLA2-X enzyme to all wells except the 'No Enzyme Control'.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 40 µL of the Substrate/Probe mixture to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 388/513 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.
4.5. Data Analysis
-
Calculate Reaction Rate: For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Subtract Background: Subtract the average rate of the 'No Enzyme Control' from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)] x 100
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal / No Activity | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage at -80°C. |
| Incorrect filter settings | Verify the plate reader is set to the correct excitation/emission wavelengths. | |
| High Background | Substrate degradation | Prepare substrate/probe mix immediately before use and protect from light. |
| Contaminated reagents | Use fresh, high-purity water and reagents. | |
| Inconsistent Replicates | Pipetting errors | Ensure accurate pipetting; pre-rinse tips. Mix plate gently after additions. |
| Data Not Fitting Curve | Inappropriate inhibitor concentrations | Adjust the range of inhibitor dilutions to ensure a full dose-response curve. |
| Assay not in linear range | Optimize enzyme concentration to ensure the reaction rate is linear over the measurement period. |
Application Notes and Protocols for sPLA2-X Inhibitor 31 in Lipid Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 group X (sPLA2-X) is a critical enzyme in the initiation of inflammatory pathways through the liberation of arachidonic acid from cellular membranes. The study of its specific roles in lipid signaling has been advanced by the development of selective inhibitors. sPLA2-X inhibitor 31 is a potent and selective synthetic inhibitor of human sPLA2-X, making it a valuable tool for investigating the downstream effects of sPLA2-X activity in various physiological and pathological contexts, including inflammation, osteoporosis, and cardiovascular diseases.[1] This document provides detailed application notes and experimental protocols for the use of this compound in lipid signaling research.
This compound acts by binding to the active site of sPLA2-X, thereby blocking its enzymatic function and preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid.[1] Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are key players in the inflammatory cascade.[1]
Data Presentation
The inhibitory activity of this compound has been quantified against several sPLA2 isoforms, demonstrating its high selectivity for sPLA2-X.
| Enzyme Target | IC50 (nM) | Selectivity vs. sPLA2-X |
| sPLA2-X | 26 | - |
| sPLA2-IIa | 310 | 12-fold |
| sPLA2-V | 2230 | 86-fold |
Table 1: Inhibitory Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) values highlight the inhibitor's potent and selective action against sPLA2-X compared to other common sPLA2 isoforms.[2][3][4]
Signaling Pathway
The following diagram illustrates the canonical sPLA2-X signaling pathway and the point of inhibition by inhibitor 31.
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available sPLA2 assay kits and can be used to determine the IC50 of this compound. The assay is based on the hydrolysis of a thioester-containing phospholipid substrate by sPLA2, which releases a free thiol. The thiol then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
Recombinant human sPLA2-X enzyme
-
This compound
-
Diheptanoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Add 10 µL of each inhibitor dilution or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of a pre-determined optimal concentration of recombinant sPLA2-X enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by dissolving Diheptanoyl Thio-PC in the Assay Buffer.
-
Initiate the reaction by adding 200 µL of the substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 414 nm at regular intervals (e.g., every minute) for 10-20 minutes at room temperature.
-
Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Arachidonic Acid Release Assay
This protocol measures the ability of this compound to block the release of arachidonic acid from cells. It involves pre-labeling cellular phospholipids with radioactive arachidonic acid and then measuring the amount of radioactivity released into the medium following cell stimulation.
Materials:
-
Cell line known to express sPLA2-X (e.g., HEK293 cells transfected with sPLA2-X)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
[³H]-Arachidonic acid
-
This compound
-
Cell stimulus (e.g., calcium ionophore A23187, IL-1β)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to near confluency.
-
Label the cells by incubating them with [³H]-Arachidonic acid (e.g., 0.5 µCi/mL) in serum-free medium for 18-24 hours.
-
Wash the cells three times with serum-free medium containing 1% BSA to remove unincorporated [³H]-Arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for 30-60 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., 5 µM A23187) for a defined period (e.g., 30 minutes).
-
Collect the supernatant (cell culture medium).
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of arachidonic acid release as: (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) * 100.
-
Determine the inhibitory effect of this compound by comparing the release in inhibitor-treated wells to the vehicle-treated control.
Quantification of Prostaglandin Production
The inhibitory effect of this compound on the production of downstream lipid mediators can be assessed by measuring the levels of prostaglandins (e.g., PGE2, PGF2α) in the cell culture supernatant using commercially available ELISA kits.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Cell stimulus (e.g., IL-1β, LPS)
-
Prostaglandin E2 or F2α ELISA kit
Procedure:
-
Seed cells in a 24-well plate and grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.
-
Stimulate the cells with an appropriate agonist for a time period known to induce prostaglandin production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 or PGF2α in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
Plot the prostaglandin concentration against the inhibitor concentration to determine the dose-dependent inhibitory effect.
Concluding Remarks
This compound is a powerful research tool for dissecting the specific contributions of sPLA2-X to lipid signaling cascades in health and disease. The protocols provided herein offer a framework for characterizing its inhibitory activity and its effects on cellular processes. Researchers should optimize these protocols for their specific cell types and experimental conditions. The high selectivity of this inhibitor makes it particularly useful for delineating the roles of sPLA2-X from other sPLA2 isoforms, thereby advancing our understanding of the complex network of lipid-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of secreted phospholipase A2 suppress the release of PGE2 in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 amplifies cytosolic phospholipase A2- and cyclooxygenase-2-dependent delayed prostaglandin E2 generation in mouse osteoblastic cells. Enhancement by secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of sPLA2-X Inhibitors in Atherosclerosis Research: Application Notes and Protocols
Application Notes
Introduction to Secreted Phospholipase A2 Group X (sPLA2-X) in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. Secreted phospholipases A2 (sPLA2s) are a family of enzymes that play a crucial role in inflammation and lipid metabolism, both of which are central to the pathogenesis of atherosclerosis.[1][2] Among the various sPLA2 isoforms, Group X (sPLA2-X) is of particular interest due to its potent enzymatic activity in hydrolyzing phosphatidylcholine, a major component of cell membranes and lipoproteins.[1][3][4]
The role of sPLA2-X in atherosclerosis is complex and appears to be context-dependent, with studies suggesting both pro- and anti-atherogenic functions. Several sPLA2 isoforms, including sPLA2-IIA, -V, and -X, have been detected in human atherosclerotic lesions.[5][6] This localization has led to the investigation of sPLA2 inhibitors as potential therapeutic agents for coronary artery disease.[1][3][4]
Pro-Atherogenic Role of sPLA2-X
The pro-atherogenic actions of sPLA2-X are primarily attributed to its enzymatic activity on low-density lipoproteins (LDL). By hydrolyzing phospholipids on the surface of LDL particles, sPLA2-X generates smaller, denser LDL particles.[5] These modified LDL particles are more susceptible to oxidation and are more readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[7][8] Furthermore, the products of sPLA2-X-mediated phospholipid hydrolysis, such as lysophospholipids and free fatty acids, can act as pro-inflammatory mediators, further contributing to the inflammatory environment within the arterial wall.[8]
Anti-Atherogenic Role of sPLA2-X
Conversely, compelling evidence from animal studies suggests that sPLA2-X can also exert anti-atherogenic effects. In LDL receptor-deficient (Ldlr-/-) mice, a common model for atherosclerosis research, deficiency of sPLA2-X in bone marrow-derived cells resulted in a significant increase in atherosclerotic plaque size and necrotic core area.[3][4] This unexpected finding was associated with increased macrophage apoptosis and an exaggerated T-helper 1 (Th1) immune response, which is known to be pro-atherogenic.[3] Conversely, overexpression of human sPLA2-X in the bone marrow of these mice led to a reduction in the Th1 response and a decrease in lesion size.[3][4] These findings suggest that sPLA2-X may play a protective role by modulating the adaptive immune response in the context of atherosclerosis.[4]
sPLA2-X Inhibitors in Research
The dual role of sPLA2-X highlights the need for selective inhibitors to dissect its specific contributions to atherosclerosis. Broad-spectrum sPLA2 inhibitors, such as varespladib, which inhibit multiple sPLA2 isoforms including the pro-atherogenic sPLA2-IIA and sPLA2-V, as well as the potentially anti-atherogenic sPLA2-X, have failed in clinical trials for acute coronary syndrome.[1][4][9] One hypothesis for this failure is the non-selective nature of the inhibitor, which may have negated the beneficial effects of sPLA2-X by inhibiting it alongside the detrimental isoforms.[1][3][4] Therefore, highly selective sPLA2-X inhibitors are invaluable tools for researchers to elucidate the precise functions of this enzyme in atherosclerosis and to explore its therapeutic potential.
Data Presentation
Table 1: Quantitative Effects of sPLA2-X Modulation in Atherosclerosis Mouse Models
| Animal Model | Genetic Modification/Treatment | Key Quantitative Findings | Reference |
| Ldlr-/- mice | Bone marrow transplant from Pla2g10-/- mice | ~2-fold increase in plaque size | [3] |
| Ldlr-/- mice | Bone marrow transplant from Pla2g10-/- mice | ~4-fold increase in plaque necrotic core | [3] |
| Ldlr-/- mice | Overexpression of human PLA2G10 in bone marrow | ~50% reduction in lesion size | [3] |
Table 2: Inhibitory Activity of Varespladib against Various sPLA2 Isoforms
| Inhibitor | sPLA2 Isoform | IC50 (nM) | Reference |
| Varespladib | sPLA2-IIA | ~10 | [5] |
| Varespladib | sPLA2-V | 77 | [5] |
| Varespladib | sPLA2-X | 15 | [5] |
Experimental Protocols
Protocol 1: In Vitro sPLA2-X Inhibition Assay
Principle: This protocol describes a fluorescence-based assay to measure the enzymatic activity of recombinant sPLA2-X and to determine the potency of inhibitory compounds. The assay utilizes a fluorescently labeled phospholipid substrate. Cleavage of the fatty acid at the sn-2 position by sPLA2-X results in a change in fluorescence, which can be quantified.
Materials:
-
Recombinant human sPLA2-X
-
Fluorescent phospholipid substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0)
-
sPLA2-X inhibitor (test compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the sPLA2-X inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor in the assay buffer to create a range of concentrations.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with buffer only (negative control) and buffer with solvent (vehicle control).
-
Prepare a solution of recombinant sPLA2-X in the assay buffer. Add 20 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a solution of the fluorescent phospholipid substrate in the assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 460 nm excitation and 534 nm emission for NBD) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Macrophage Foam Cell Formation Assay
Principle: This protocol details a method to assess the effect of sPLA2-X inhibitors on macrophage foam cell formation, a critical event in early atherogenesis. Macrophages are incubated with modified LDL in the presence or absence of an sPLA2-X inhibitor, and lipid accumulation is quantified.
Materials:
-
Macrophage cell line (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human LDL
-
Recombinant human sPLA2-X
-
sPLA2-X inhibitor
-
Oil Red O staining solution
-
4% paraformaldehyde (PFA)
-
60% isopropanol
-
Microscope
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium.
-
Prepare sPLA2-X-modified LDL by incubating human LDL (100 µg/mL) with recombinant sPLA2-X (10 ng/mL) for 4 hours at 37°C.
-
Treat the macrophages with various concentrations of the sPLA2-X inhibitor for 1 hour.
-
Add the sPLA2-X-modified LDL to the macrophage cultures and incubate for 24-48 hours.
-
After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.
-
Stain the cells with Oil Red O solution for 30 minutes.
-
Wash the cells extensively with water to remove unbound stain.
-
Visualize the lipid droplets within the macrophages using a microscope.
-
To quantify lipid accumulation, extract the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Protocol 3: In Vivo Assessment of Atherosclerosis in Ldlr-/- Mice
Principle: This protocol outlines the use of LDL receptor-deficient (Ldlr-/-) mice to evaluate the in vivo efficacy of an sPLA2-X inhibitor on the development of atherosclerosis.
Materials:
-
Ldlr-/- mice (e.g., on a C57BL/6J background)
-
High-fat diet (Western diet)
-
sPLA2-X inhibitor
-
Vehicle control
-
Gavage needles or osmotic pumps for drug delivery
-
Anesthesia
-
Surgical tools
-
Perfusion buffer (PBS with heparin)
-
4% PFA
-
Oil Red O staining solution
-
Image analysis software
Procedure:
-
At 6-8 weeks of age, switch the Ldlr-/- mice to a high-fat diet to induce atherosclerosis.
-
Divide the mice into two groups: one receiving the sPLA2-X inhibitor and the other receiving the vehicle control.
-
Administer the inhibitor or vehicle daily via oral gavage or continuously via osmotic pumps for a period of 8-12 weeks.
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% PFA.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Perform an en face analysis by opening the aorta longitudinally, pinning it flat, and staining with Oil Red O to visualize the atherosclerotic lesions on the luminal surface.
-
Capture images of the stained aortas and quantify the total plaque area as a percentage of the total aortic surface area using image analysis software.
-
For analysis of plaque composition, embed the aortic root in OCT compound, cryosection, and perform histological staining (e.g., Oil Red O for lipids, Masson's trichrome for collagen, and specific antibodies for macrophages and smooth muscle cells).
Visualizations
Caption: Dual role of sPLA2-X in atherosclerosis.
Caption: Workflow for evaluating sPLA2-X inhibitors.
Caption: Logic of sPLA2-X inhibition in atherosclerosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Group X secreted phospholipase A2 limits the development of atherosclerosis in LDL receptor-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for sPLA2-X Inhibitor 31 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 Group X (sPLA2-X) is an enzyme that plays a crucial role in various cellular processes, including inflammation and cancer biology, by catalyzing the hydrolysis of phospholipids to produce lysophospholipids and free fatty acids, such as arachidonic acid.[1][2][3] Arachidonic acid is a precursor for the synthesis of eicosanoids, potent signaling molecules that can promote tumor growth, angiogenesis, and metastasis.[4][5] Elevated levels of sPLA2-X have been associated with several types of cancer, making it a promising target for therapeutic intervention.[6]
sPLA2-X inhibitor 31 is a potent and selective inhibitor of the sPLA2-X enzyme, with an in vitro IC50 of 26 nM. It exhibits 12-fold and 80-fold selectivity over sPLA2-IIa and sPLA2-V, respectively.[7][8] This high selectivity makes it a valuable tool for investigating the specific role of sPLA2-X in cancer cell signaling and for exploring its potential as an anti-cancer agent. These application notes provide an overview of the use of this compound in cancer cell lines, including its mechanism of action, expected effects, and detailed protocols for key experiments.
Mechanism of Action
This compound is an indole-2-carboxamide derivative that acts as a competitive inhibitor of the sPLA2-X enzyme. By binding to the active site, it prevents the hydrolysis of phospholipids, thereby reducing the production of arachidonic acid and downstream pro-inflammatory and pro-proliferative eicosanoids. The inhibition of sPLA2-X is expected to modulate key signaling pathways involved in cancer progression, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to decreased cell proliferation and induction of apoptosis.[9][10]
Data Presentation
Due to the limited publicly available data on the specific effects of this compound on cancer cell lines, the following table presents representative data from studies on other selective sPLA2 inhibitors to illustrate the expected outcomes.
Table 1: Representative Cytotoxicity of sPLA2 Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | sPLA2 Inhibitor | IC50 (µM) | Reference |
| KNS42 | Pediatric Glioblastoma | Indole-2-carboxamide derivative 8a | 8.25 | [11] |
| BT12 | Atypical Teratoid/Rhabdoid Tumor | Indole-2-carboxamide derivative 8a | ~5 | [11] |
| DAOY | Medulloblastoma | Indole-2-carboxamide derivative 8c | ~4.5 | [11] |
| A549 | Non-small cell lung cancer | sPLA2-IIa inhibitor | ~20 | [10] |
| H358 | Non-small cell lung cancer | sPLA2-IIa inhibitor | ~15 | [10] |
Note: The data above is for illustrative purposes and is derived from studies on similar indole-carboxamide sPLA2 inhibitors or inhibitors of other sPLA2 isoforms. Actual IC50 values for this compound may vary depending on the cancer cell line and experimental conditions.
Mandatory Visualizations
Caption: sPLA2-X signaling cascade and point of inhibition.
Caption: Workflow for assessing inhibitor 31 effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1-2 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins in response to this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a valuable research tool for elucidating the role of sPLA2-X in cancer biology. The protocols provided herein offer a framework for investigating its effects on cancer cell viability, apoptosis, and intracellular signaling. While specific data for this inhibitor in cancer cell lines is not yet widely published, the provided information, based on the known functions of sPLA2-X and related inhibitors, serves as a comprehensive guide for researchers in this field. Further studies are warranted to fully characterize the anti-cancer potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PLA2G2A | Cancer Genetics Web [cancerindex.org]
- 5. mdpi.com [mdpi.com]
- 6. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Group IIa sPLA2 Inhibition Attenuates NF-κB Activity and Promotes Apoptosis of Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Enzymatic Activity Assay for Secretory Phospholipase A2, Group X (sPLA2-X)
Introduction
Secretory Phospholipase A2, Group X (sPLA2-X), encoded by the PLA2G10 gene in humans, is a calcium-dependent enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position.[1][2] This reaction releases a free fatty acid and a lysophospholipid.[1] sPLA2-X is notable for its high efficiency in hydrolyzing phospholipids within mammalian cell membranes, particularly phosphatidylethanolamine (PE) and phosphatidylcholine (PC).[1][3] The enzyme plays a significant role in various physiological and pathological processes, including inflammation, host defense, and lipid metabolism.[4][5] Specifically, its ability to release arachidonic acid, a precursor for pro-inflammatory eicosanoids like prostaglandins and leukotrienes, makes it a key player in the inflammatory cascade and a target for therapeutic drug development.[4][6][7] These application notes provide a detailed protocol for measuring sPLA2-X enzymatic activity using both colorimetric and fluorometric methods in a 96-well plate format suitable for high-throughput screening.
Assay Principles
The activity of sPLA2 is typically measured using a synthetic substrate that mimics its natural phospholipid targets. The choice between a colorimetric and fluorometric assay depends on the required sensitivity and available equipment.
-
Colorimetric Assay : This method utilizes a 1,2-dithio analog of phosphatidylcholine as a substrate.[8][9] When sPLA2-X hydrolyzes the thioester bond at the sn-2 position, a free thiol is released. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance increase at 405-414 nm.[8][9]
-
Fluorometric Assay : This highly sensitive assay also employs a synthetic thiophospholipid substrate.[10][11] The hydrolysis by sPLA2-X produces a lysothiophospholipid. This product then reacts with a fluorogenic probe, resulting in a highly fluorescent product that can be measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 388/513 nm).[10][11] This method can detect sPLA2 activity in the sub-milliunit range.[11]
sPLA2-X Signaling Pathway
Materials and Reagents
| Component | Supplier Example | Purpose |
| Recombinant sPLA2-X Enzyme | Cayman Chemical (mouse) | Source of sPLA2-X for assay |
| sPLA2 Assay Buffer | Cayman Chemical, Abcam | Provides optimal pH and cofactors (Ca2+) for enzyme activity |
| sPLA2 Substrate (Thio-PC) | Cayman Chemical, Abcam | Substrate for sPLA2-X |
| DTNB (Ellman's Reagent) | Cayman Chemical, Abcam | Chromogen for colorimetric detection |
| sPLA2 Fluorometric Probe | Abcam, Creative BioMart | Fluorogen for fluorescent detection |
| 96-Well Clear Flat-Bottom Plate | Standard Lab Supplier | For colorimetric assay |
| 96-Well Black Flat-Bottom Plate | Standard Lab Supplier | For fluorometric assay |
| Bee Venom PLA2 | Cayman Chemical, Abcam | Positive control for general sPLA2 activity |
| sPLA2-X Inhibitor (e.g., LY329722) | Various | Negative/inhibitor control |
| Microplate Reader | Standard Lab Equipment | To measure absorbance or fluorescence |
| HPLC-Grade Water | Standard Lab Supplier | For buffer and reagent preparation |
| DMSO | Standard Lab Supplier | Solvent for inhibitors |
Experimental Workflow
Experimental Protocols
This protocol is designed for a 96-well plate format. Adjust volumes as needed for other formats. Run all samples, standards, and controls in at least duplicate.
Reagent Preparation
-
sPLA2 Assay Buffer : Prepare the assay buffer according to the manufacturer's instructions. A typical buffer is 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[12]
-
sPLA2-X Enzyme : Reconstitute and dilute the recombinant sPLA2-X enzyme in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but should yield a linear reaction rate within the desired assay time. Keep the enzyme on ice.
-
Positive Control (Bee Venom PLA2) : Prepare a working solution of Bee Venom PLA2 in Assay Buffer. A 10 µl aliquot of a diluted enzyme solution should produce a significant change in signal under standard assay conditions.[12]
-
Inhibitor Control : Dissolve a specific sPLA2-X inhibitor (e.g., LY329722) in DMSO to create a stock solution.[13] Further dilute in Assay Buffer to the desired final concentration. Ensure the final DMSO concentration in the well does not exceed 1-2% to avoid affecting enzyme activity.[9]
-
Substrate Solution (Colorimetric) : Reconstitute the thio-PC substrate and DTNB in Assay Buffer to their final working concentrations (e.g., 1.5 mM thio-PC, 0.5 mM DTNB). Protect from light.
-
Substrate/Probe Solution (Fluorometric) : Prepare the substrate and probe working solutions in Assay Buffer as per the kit's instructions. This is often a two-step addition or a combined reaction cocktail. Protect from light.
Assay Procedure (96-Well Plate)
-
Plate Setup : Add reagents to the wells of the appropriate 96-well plate (clear for colorimetric, black for fluorometric) as described in the table below.
| Well Type | Reagent | Volume |
| Blank (No Enzyme) | Assay Buffer | 10 µL |
| Positive Control | Diluted Bee Venom PLA2 | 10 µL |
| Sample | Diluted sPLA2-X Enzyme | 10 µL |
| Inhibitor Control | Diluted sPLA2-X Enzyme + Inhibitor | 10 µL |
-
Pre-incubation : If testing inhibitors, add the inhibitor to the appropriate wells and pre-incubate with the enzyme for 10-15 minutes at room temperature before starting the reaction.
-
Reaction Initiation : Start the enzymatic reaction by adding the Substrate Solution (for colorimetric) or Substrate/Probe Solution (for fluorometric) to all wells.
-
Kinetic Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance (405-414 nm) or fluorescence (e.g., Ex/Em = 388/513 nm) every minute for 30 to 60 minutes.[11][12]
Data Analysis
-
Calculate the Rate of Reaction : Plot the absorbance or fluorescence values against time for each well. Determine the slope (Vmax) of the linear portion of the curve. The rate is expressed as ΔAbs/min or ΔRFU/min.
-
Correct for Background : Subtract the rate of the "Blank" (no enzyme) wells from the rates of all other wells. This corrects for any non-enzymatic substrate hydrolysis.
-
Calculate Specific Activity : Use the following formula to calculate the specific activity of the sPLA2-X enzyme.
Specific Activity (μmol/min/mg) = [(Corrected Rate × Assay Volume) / (Extinction Coefficient × Pathlength × Enzyme Amount)]
-
Corrected Rate : The Vmax from step 2.
-
Assay Volume : Total reaction volume in the well (in L).
-
Extinction Coefficient : For the DTNB-TNB product, this is approximately 10.66 mM⁻¹cm⁻¹ at 414 nm (adjusted for pathlength in a 96-well plate).[9][12] For fluorometric assays, a standard curve generated with a known amount of fluorescent product is required to convert RFU/min to mol/min.[11]
-
Pathlength : The light pathlength through the well (in cm). This is often normalized by the plate reader.
-
Enzyme Amount : The amount of sPLA2-X added to the well (in mg).
-
Quantitative Data Summary
The following table provides typical parameters for the sPLA2-X activity assay. Optimal values may vary based on the specific enzyme batch, substrate, and experimental conditions and should be determined empirically.
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference |
| Wavelength | 405 - 414 nm | Ex/Em = 388/513 nm | [8][11] |
| Substrate Conc. | ~1.5 mM (thio-PC) | Varies by kit | [1][12] |
| Enzyme Conc. | To achieve ΔAbs of 0.01-0.1/min | To achieve linear rate > background | [9][12] |
| Assay Temperature | 25°C - 37°C | 37°C | [11][12] |
| Incubation Time | 30 - 60 minutes (kinetic) | 45 - 60 minutes (kinetic) | [11] |
| Detection Limit | ~0.02 U/mL | < 0.1 mU | [8][11] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. PLA2G2A Assay Kit (Colorimetric) (KA1307): Novus Biologicals [novusbio.com]
- 3. Group X secretory phospholipase A2 negatively regulates adipogenesis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are PLA2G10 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Phospholipase A2 Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
- 13. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: sPLA2-X Inhibitor 31
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of sPLA2-X inhibitor 31 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic chemical inhibitor of the human secreted phospholipase A2 group X (sPLA2-X).[1] Its primary mechanism of action is the direct binding to the active site of the sPLA2-X enzyme, which competitively blocks its enzymatic activity.[1] This inhibition prevents the hydrolysis of phospholipids, a key step in the production of arachidonic acid and downstream pro-inflammatory lipid mediators.
Q2: What is the selectivity profile of this compound?
This compound exhibits significant selectivity for sPLA2-X over other sPLA2 isoforms. Quantitative data on its inhibitory activity is summarized in the table below.
Q3: What are the known off-target effects of this compound?
Based on available information, this compound has a favorable off-target profile. It has been reported that the inhibitor does not display significant binding to a large panel of other biological targets, including various ion channels, enzymes, and transporters that are commonly associated with toxicity. However, specific details of the screening panel are not publicly available. As with any inhibitor, it is recommended to perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.
Q4: In what research areas can this compound be utilized?
The inhibitor is a valuable tool for studying the role of sPLA2-X in various physiological and pathological processes. Its applications are primarily in research areas such as inflammation, immunology, oncology, and cardiovascular disease, where sPLA2-X activity is implicated.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibition | Inhibitor Precipitation: The inhibitor may have limited solubility in aqueous buffers. | Prepare a fresh stock solution in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your assay buffer. Avoid repeated freeze-thaw cycles of the stock solution. |
| Non-specific Binding: In complex biological samples (e.g., cell lysates, plasma), the inhibitor may bind to other proteins, reducing its effective concentration.[2] | Increase the inhibitor concentration in a dose-dependent manner to overcome non-specific binding. Include appropriate vehicle controls to account for any solvent effects. | |
| Enzyme Concentration: The concentration of sPLA2-X in your assay may be too high for the inhibitor concentration used. | Optimize the enzyme concentration to be within the linear range of the assay. Perform a titration of the inhibitor to determine the optimal inhibitory concentration for your specific conditions. | |
| Unexpected cellular effects | Off-target effects: Although reported to be selective, the inhibitor may have unknown off-target effects in your specific cell type or experimental model. | Perform control experiments with structurally unrelated sPLA2-X inhibitors to confirm that the observed effect is due to sPLA2-X inhibition. Use techniques like siRNA-mediated knockdown of sPLA2-X as an orthogonal approach to validate your findings. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may have cytotoxic effects at higher concentrations. | Ensure the final concentration of the solvent in your experiment is below the threshold for toxicity for your specific cells. Always include a vehicle control with the same solvent concentration as your inhibitor-treated samples. | |
| Difficulty in reproducing in vivo results | Pharmacokinetics and Bioavailability: The inhibitor may have poor oral bioavailability or a short half-life in vivo. | Consult the relevant literature for pharmacokinetic data if available. Consider alternative routes of administration or formulation strategies to improve in vivo exposure. |
| Complex Biological Environment: The in vivo environment is complex, and other sPLA2 isoforms or compensatory pathways may mask the effect of sPLA2-X inhibition. | Characterize the expression levels of different sPLA2 isoforms in your in vivo model. Consider using knockout or transgenic models to dissect the specific role of sPLA2-X. |
Data Presentation
Inhibitor Specificity
| Enzyme | IC50 (nM) |
| sPLA2-X | 26 |
| sPLA2-IIa | 310 |
| sPLA2-V | 2230 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
General sPLA2 Activity Assay Protocol (Colorimetric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
This compound
-
Recombinant human sPLA2-X enzyme
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
Substrate: 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diheptanoyl thio-PC)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the sPLA2-X enzyme to the desired concentration in Assay Buffer.
-
Prepare the substrate and DTNB solutions according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 10 µL of your test compounds (including a vehicle control and this compound at various concentrations) to the wells of the 96-well plate.
-
Add 10 µL of the diluted sPLA2-X enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 200 µL of the substrate/DTNB solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405-414 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
sPLA2-X Signaling Pathway
Caption: sPLA2-X signaling cascade and point of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing this compound.
References
sPLA2-X Inhibition Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with secretory Phospholipase A2 Group X (sPLA2-X) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical components and conditions for a successful sPLA2-X inhibition assay?
A successful sPLA2-X inhibition assay depends on several key factors: a highly purified and active enzyme, a suitable substrate in the correct physical state (e.g., vesicles or micelles), a buffered solution with the required cofactors (especially Ca2+), and a sensitive detection method. sPLA2 enzymes are calcium-dependent, requiring millimolar concentrations of Ca2+ to function optimally.[1]
Q2: How do I choose the right substrate for my sPLA2-X assay?
sPLA2-X efficiently hydrolyzes phosphatidylcholine (PC).[2][3] It has shown a preference for 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) over other PCs. The physical state of the substrate is crucial; it should form micelles or small unilamellar vesicles to allow the enzyme to bind to the interface.[4] Commercially available assay kits often use synthetic substrates like 1,2-dithio analog of diheptanoyl phosphatidylcholine or fluorogenic phospholipid analogs for ease of detection.[5][6]
Q3: My inhibitor shows variable IC50 values between experiments. What could be the cause?
Inconsistent IC50 values can stem from several sources. A major factor in sPLA2 assays is the equilibrium between the enzyme in the aqueous phase and the enzyme bound to the lipid substrate interface.[5][7] Changes in substrate concentration or quality, incubation time, and even the inhibitor's mechanism of action (e.g., competitive vs. uncompetitive) can shift this equilibrium and affect the apparent IC50.[8] It is also crucial to ensure precise and consistent dilutions of the inhibitor and enzyme. The IC50 value is also inherently time-dependent, and variations in the assay endpoint can lead to different results.[9]
Q4: Can sPLA2-X inhibitors affect other phospholipases?
Yes, cross-reactivity is a significant concern. Developing a selective sPLA2 inhibitor is challenging due to the large number of related enzymes.[2][10] It is essential to profile your inhibitor against other PLA2 isoforms (e.g., cPLA2, iPLA2, and other sPLA2s) to determine its selectivity.[1][11] Some commercially available assay kits provide methods to differentiate between PLA2 types, for instance, by using specific inhibitors for other isoforms or by physical separation methods like membrane filtration.[1]
Troubleshooting Guide
High Background Signal
| Potential Cause | Recommended Solution |
| Incomplete substrate dissolution | Ensure the substrate is completely dissolved in the assay buffer. Vortex thoroughly until the solution is clear. Incomplete dissolution can cause high background absorbance or fluorescence.[6] |
| Contaminated reagents | Use high-purity water (HPLC-grade) and reagents. Prepare fresh buffers for each experiment to avoid contamination.[12] |
| Non-specific binding of antibodies (in ELISA-based assays) | Optimize the concentration of primary and secondary antibodies. Ensure adequate blocking of the plate; you can increase the concentration of the blocking buffer or the incubation time.[12] |
| Autofluorescence of inhibitor compound | Test the fluorescence of your inhibitor at the excitation and emission wavelengths of the assay in the absence of the enzyme and substrate. If it is fluorescent, consider a different detection method (e.g., colorimetric or radiometric). |
| Precipitation of inhibitor | Ensure your inhibitor is fully dissolved in the assay buffer. If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in the assay is low and consistent across all wells.[1] |
Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive sPLA2-X enzyme | Verify the activity of your enzyme stock using a positive control. Avoid repeated freeze-thaw cycles of the enzyme. Store aliquots at -80°C. |
| Incorrect assay buffer composition | Ensure the assay buffer contains the necessary components at the correct concentrations, especially Ca2+. sPLA2s are calcium-dependent.[1] Do not use phosphate buffers if your assay involves an alkaline phosphatase system, as phosphate inhibits the enzyme.[13] |
| Degraded substrate | Store phospholipid substrates properly, typically at -20°C or lower, and protect them from light and oxidation. Prepare fresh substrate solutions for each experiment.[6] |
| Presence of interfering substances in the sample | Samples may contain endogenous inhibitors or substances that interfere with the assay. For example, thiols and thiol 'scavengers' can interfere with DTNB-based assays.[5] Dialysis or sample purification may be necessary. |
| Inhibitor concentration is too high | If you are testing an inhibitor, a very high concentration might completely abolish the signal. Perform a dose-response curve with a wide range of inhibitor concentrations. |
Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Variability in substrate preparation | The physical state of the lipid substrate (e.g., vesicle size) can significantly impact enzyme activity. Standardize the protocol for substrate preparation, including sonication or extrusion methods, to ensure consistency.[4] |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and inhibitor solutions. Pre-rinse pipette tips with the reagent before dispensing. |
| Temperature fluctuations | sPLA2 activity is temperature-dependent. Ensure that all incubations are performed at a constant and controlled temperature. |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with buffer or water. |
| "Hopping" vs. "Scooting" kinetics | The kinetic behavior of sPLA2 can vary depending on the substrate and assay conditions, which can lead to non-linear reaction rates. It's important to measure the initial velocity of the reaction where the rate is linear.[7] |
Experimental Protocols
Colorimetric sPLA2 Activity Assay Protocol
This protocol is based on the use of a thio-PC substrate and DTNB for detection.
-
Reagent Preparation :
-
Assay Buffer (1X) : 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100. Prepare by diluting a 10X stock.[6]
-
Substrate Solution : Reconstitute diheptanoyl thio-PC in the 1X Assay Buffer to a final concentration of 1.66 mM. Ensure it is fully dissolved.[6]
-
DTNB Solution : Prepare a 10 mM DTNB solution in 0.4 M Tris-HCl, pH 8.0.[6]
-
-
Assay Procedure (96-well plate format) :
-
Add 10 µl of DTNB and 15 µl of Assay Buffer to the blank (non-enzymatic control) wells.
-
Add 10 µl of sPLA2-X sample and 15 µl of Assay Buffer to the sample wells. For inhibitor studies, add 5 µl of the inhibitor (dissolved in a suitable solvent like DMSO) and 10 µl of Assay Buffer. The final volume of the sample or inhibitor solution should be consistent across wells.
-
Initiate the reaction by adding 200 µl of the Substrate Solution to all wells.
-
Shake the plate gently to mix.
-
Read the absorbance at 405 or 414 nm every minute for at least 5 minutes to obtain the initial reaction rate.[6]
-
-
Data Analysis :
-
Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Subtract the ΔA/min of the blank from the ΔA/min of the samples.
-
Calculate sPLA2 activity using the Beer-Lambert law and the extinction coefficient of DTNB. The specific formula will depend on the path length of the microplate reader.[5][6]
-
Fluorometric sPLA2 Activity Assay Protocol
This protocol utilizes a fluorogenic phospholipid substrate.
-
Reagent Preparation :
-
PLA2 Assay Buffer : Prepare as per the manufacturer's instructions, typically a Tris or HEPES-based buffer containing CaCl₂.
-
PLA2 Substrate : Reconstitute the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer. Keep on ice and protect from light.[3]
-
Positive Control : A known active sPLA2 (e.g., bee venom PLA2) should be used to validate the assay.[3]
-
-
Assay Procedure (96-well black plate format) :
-
Add 5-25 µL of your sPLA2-X sample to the wells. Adjust the volume to 50 µL with PLA2 Assay Buffer.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Prepare a reaction mix containing the PLA2 Substrate and any other necessary components according to the kit's protocol.
-
Add the reaction mix to all wells to start the reaction.
-
Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 388/513 nm) for 45 to 60 minutes at 37°C.[3][14]
-
-
Data Analysis :
-
Determine the rate of fluorescence increase (RFU/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank from the sample rates.
-
A standard curve using a fluorescent standard can be used to quantify the amount of product formed.[3]
-
Calculate the percent inhibition for inhibitor-treated samples compared to the untreated control. Plot percent inhibition versus inhibitor concentration to determine the IC50.
-
Visualizations
sPLA2-X Signaling Pathway
Caption: Simplified sPLA2-X inflammatory signaling pathway.
Experimental Workflow for sPLA2-X Inhibition Assay
References
- 1. content.abcam.com [content.abcam.com]
- 2. Selective inhibitors and tailored activity probes for lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abcam.com [abcam.com]
- 7. Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of secreted phospholipase A2 by neuron survival and anti-inflammatory peptide CHEC-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. content.abcam.com [content.abcam.com]
Technical Support Center: Optimizing sPLA2-X Inhibitor 31 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sPLA2-X inhibitor 31. The information is designed to help optimize experimental conditions and address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the secreted phospholipase A2 group X (sPLA2-X) enzyme.[1] Its primary mechanism of action is to bind to the active site of sPLA2-X, which blocks the enzyme's catalytic activity.[2] This inhibition prevents the hydrolysis of phospholipids, a key step in the production of arachidonic acid and downstream inflammatory mediators like prostaglandins and leukotrienes.[2][3]
Q2: What is the selectivity profile of this compound?
This compound displays significant selectivity for sPLA2-X over other sPLA2 isoforms. This selectivity is crucial for minimizing off-target effects in experimental models.
| Enzyme Target | IC50 Value |
| sPLA2-X | 26 nM |
| sPLA2-IIa | 310 nM |
| sPLA2-V | 2230 nM |
| Data sourced from multiple suppliers.[1][4] |
Q3: How should I reconstitute and store this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to one year. For experimental use, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: What is the typical starting concentration range for in vitro experiments?
A common starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 value (26 nM). A typical starting range could be from 1 nM to 1 µM. However, the optimal concentration will depend on the specific cell type, experimental conditions, and the desired level of inhibition. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of sPLA2-X activity.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your stock solution and final dilutions. Perform a dose-response experiment with a wider concentration range to ensure you are testing effective concentrations. |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly at -20°C as a solid and at -80°C as a stock solution. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Assay Conditions Not Optimal | sPLA2 enzymes are calcium-dependent.[5] Ensure that the assay buffer contains an adequate concentration of Ca2+. Also, check that the pH and temperature of your assay are within the optimal range for sPLA2-X activity.[6] |
| Inactive Enzyme | Test the activity of your sPLA2-X enzyme with a known substrate to confirm it is active before performing inhibition assays. |
| Substrate Competition | The concentration of the substrate in your assay can affect the apparent IC50 of the inhibitor. If using a high substrate concentration, a higher inhibitor concentration may be required to achieve inhibition. Consider testing a range of substrate concentrations. |
Problem 2: I am observing high background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect your solutions for any signs of precipitation. If the inhibitor is not fully soluble at the tested concentrations, consider using a lower concentration range or a different solvent system. This compound is reported to be soluble in DMSO. |
| Non-specific Binding | At high concentrations, some inhibitors may exhibit non-specific binding to other proteins or assay components.[7] Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a control with an inactive analog of the inhibitor if available. |
| Assay Plate Interference | Ensure the type of microplate being used is compatible with your detection method (e.g., clear plates for colorimetric assays, black plates for fluorescence assays). |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. When possible, prepare a master mix for reagents to minimize well-to-well variability. |
Problem 3: The observed IC50 value is significantly different from the reported value.
| Possible Cause | Troubleshooting Step |
| Different Assay Conditions | The IC50 value can be influenced by various factors, including substrate concentration, enzyme concentration, buffer composition, and incubation time. Ensure your assay conditions are as close as possible to the conditions under which the reference IC50 was determined. |
| Cell-Based vs. Biochemical Assay | IC50 values determined in cell-based assays can differ from those in biochemical assays due to factors like cell permeability, efflux pumps, and metabolism of the inhibitor. |
| Data Analysis Method | The method used to calculate the IC50 can impact the final value. Use a standardized method, such as a four-parameter logistic curve fit, to analyze your dose-response data. |
Experimental Protocols
Protocol for Determining the IC50 of this compound in a Cell-Free (Biochemical) Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound using a commercially available sPLA2 activity assay kit.
Materials:
-
Recombinant human sPLA2-X enzyme
-
This compound
-
sPLA2 Assay Kit (containing substrate, assay buffer, and detection reagents)
-
DMSO (for inhibitor dilution)
-
96-well microplate (compatible with the assay kit's detection method)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested (e.g., from 1 µM to 0.1 nM). Also, prepare a vehicle control (DMSO in assay buffer at the same final concentration as the inhibitor dilutions).
-
-
Prepare sPLA2-X Enzyme Solution:
-
Dilute the recombinant sPLA2-X enzyme to the working concentration recommended by the assay kit manufacturer in pre-warmed assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control (No Inhibitor) wells: sPLA2-X enzyme solution and vehicle control.
-
Inhibitor wells: sPLA2-X enzyme solution and the corresponding dilution of this compound.
-
-
Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the sPLA2 substrate to all wells to start the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the plate at the recommended temperature for the specified time.
-
Stop the reaction if required by the kit protocol.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: sPLA2-X signaling pathway and the inhibitory action of inhibitor 31.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. abcam.com [abcam.com]
- 2. This compound | 2241025-50-1 | RPD02550 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. indole-in-the-target-based-design-of-anticancer-agents-a-versatile-scaffold-with-diverse-mechanisms - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Overcoming Resistance to sPLA2-X Inhibitors
Welcome to the technical support center for sPLA2-X inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges and addressing the complexities of sPLA2-X inhibitor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is sPLA2-X and why is it a therapeutic target?
Secreted phospholipase A2 Group X (sPLA2-X) is an enzyme that plays a crucial role in the inflammatory cascade. It hydrolyzes phospholipids in cell membranes to release arachidonic acid (AA), the precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[1] Elevated sPLA2-X activity is associated with various inflammatory diseases, including asthma, making it a significant target for therapeutic intervention.[1]
Q2: My sPLA2-X inhibitor shows potent activity in a cell-free enzymatic assay but has little to no effect in my cell-based model. What are the possible reasons?
This is a common challenge. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its target.
-
Metabolic Instability: The inhibitor may be rapidly metabolized and inactivated by the cells.
-
Protein Binding: In biological fluids, inhibitors can bind non-specifically to other proteins, reducing the effective concentration available to inhibit sPLA2-X.[2]
-
Off-Target Effects: The observed cellular phenotype might be influenced by complex signaling networks that are not solely dependent on sPLA2-X.
-
Redundant Pathways: Other phospholipase A2 enzymes may compensate for the inhibition of sPLA2-X in the cellular context.
Q3: What are the known mechanisms of action for sPLA2-X inhibitors?
Most small-molecule inhibitors are competitive, binding to the active site of the enzyme to block substrate access.[3][4] Some inhibitors may be non-competitive or irreversible, forming a covalent bond with the enzyme.[3] Additionally, some inhibitors may indirectly affect sPLA2-X activity by modulating necessary cofactors like calcium.[3]
Q4: Are there known issues with the stability and handling of sPLA2-X inhibitors?
Yes, the metabolic lability of some inhibitors has been a significant factor in their limited in vivo activity.[5] It is crucial to follow the manufacturer's instructions for storage and handling. For experimental use, dissolving the inhibitor in a suitable solvent like DMSO is common, but the final concentration of the solvent in the assay should be minimized to avoid off-target effects.
Troubleshooting Guides
Guide 1: Inhibitor Appears Ineffective in Cell-Based Assays
| Potential Problem | Possible Cause | Suggested Solution |
| No change in downstream signaling (e.g., p-p38, p-JNK) | 1. Inhibitor concentration is too low.2. Inhibitor is not cell-permeable.3. Inhibitor is rapidly degraded.4. The signaling pathway is activated by sPLA2-X-independent mechanisms in your cell model. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Consult the manufacturer's data on cell permeability. Consider using a positive control inhibitor with known cell permeability.3. Reduce incubation time or use freshly prepared inhibitor solutions.4. Use a positive control stimulant for the pathway to ensure the cells are responsive. Confirm sPLA2-X expression in your cell line. |
| No reduction in arachidonic acid release or eicosanoid production | 1. sPLA2-X is not the primary PLA2 isoform responsible for AA release in your cell type.2. Assay conditions are not optimal (e.g., incorrect calcium concentration).3. Assay sensitivity is too low. | 1. Profile the expression of different PLA2 isoforms in your cells. Consider using a pan-sPLA2 inhibitor to confirm the role of sPLA2s in general.2. Ensure the assay buffer contains an adequate calcium concentration, as sPLA2 activity is calcium-dependent.3. Use a highly sensitive detection method, such as mass spectrometry, to quantify eicosanoids. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density.2. Cell passage number is too high, leading to phenotypic drift.3. Inhibitor solution is not stable or improperly stored. | 1. Ensure uniform cell seeding and distribution in multi-well plates.2. Use cells within a consistent and low passage number range.3. Prepare fresh inhibitor dilutions for each experiment and store stock solutions as recommended. |
Guide 2: Overcoming Inherent Resistance and Poor In Vivo Efficacy
| Challenge | Underlying Mechanism | Strategy to Overcome |
| Poor Bioavailability | The inhibitor is not well absorbed or is rapidly cleared from circulation. | 1. Consider alternative delivery routes (e.g., intravenous vs. oral).2. Use drug delivery systems like nanoliposomes to protect the inhibitor from degradation.[6] |
| Metabolic Instability | The inhibitor is quickly broken down by metabolic enzymes (e.g., esterases). | 1. Select inhibitors with modified chemical structures designed for improved stability (e.g., amide functional groups instead of esters, fluorination).[5] |
| Non-Specific Protein Binding | High levels of proteins in plasma or tissue can bind to the inhibitor, reducing its free concentration. | 1. Increase the dosage of the inhibitor to overcome the binding capacity of non-target proteins.[2][6] Note: This may also increase the risk of off-target effects. |
| Activation of Compensatory Pathways | Inhibition of sPLA2-X may lead to the upregulation of other signaling pathways that can still drive inflammation. | 1. Consider combination therapy by co-administering the sPLA2-X inhibitor with an inhibitor of a downstream target (e.g., a COX-2 inhibitor) or a parallel pathway. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of various sPLA2 inhibitors. Note that selectivity for sPLA2-X (Group X) varies.
| Inhibitor | Target sPLA2 Isoform(s) | IC50 Value | Reference |
| Varespladib (LY315920) | sPLA2-IIA, V, X | 9-14 nM (for sPLA2-IIA) | [7][8] |
| Indole Carboxamide Derivatives | sPLA2-X | Low micromolar to nanomolar range | [9] |
| Celastrol | sPLA2-IIA | 6 µM | [6] |
| Indomethacin | sPLA2-II | ~28-35 µM | [10] |
| LY311727 | sPLA2-IIA, V | 36 nM (for sPLA2-V) | [7] |
| S-3319 | sPLA2-IIA | 29 nM | [7] |
Experimental Protocols
Protocol 1: In Vitro sPLA2 Activity Assay
This protocol is a general guideline based on commercially available colorimetric assay kits.
Principle: A thio-analog of a phospholipid substrate is hydrolyzed by sPLA2, releasing a free thiol. The thiol reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored product that can be measured spectrophotometrically.
Materials:
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
Diheptanoyl Thio-PC substrate
-
DTNB reagent
-
sPLA2-X enzyme
-
Test inhibitor and controls
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the sPLA2 Assay Buffer to 1X. Reconstitute the substrate and DTNB.
-
Sample Preparation: Prepare serial dilutions of your sPLA2-X inhibitor in the 1X Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the sPLA2-X enzyme and your inhibitor at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (buffer only). b. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-20 minutes) at room temperature. c. Initiate the reaction by adding the substrate/DTNB mixture to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405-414 nm. Take readings every minute for at least 5 minutes to determine the reaction rate.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each condition. Determine the percent inhibition for each inhibitor concentration relative to the positive control and calculate the IC50 value.
Protocol 2: Western Blot for Phosphorylated p38 and JNK
Principle: This method detects the activation of the MAPK signaling pathway downstream of sPLA2-X by using antibodies specific to the phosphorylated (active) forms of p38 and JNK kinases.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in culture plates and grow to ~80% confluency. b. Serum-starve the cells for 4-24 hours, if necessary, to reduce basal signaling. c. Pre-treat cells with the sPLA2-X inhibitor or vehicle control for the desired time (e.g., 1 hour). d. Stimulate the cells with an appropriate agonist (e.g., fMLP for eosinophils) to activate the sPLA2-X pathway for a short period (e.g., 5-30 minutes).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE on a polyacrylamide gel. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182) and phospho-JNK (Thr183/Tyr185) overnight at 4°C. c. Wash the membrane several times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p38, total JNK, or a housekeeping protein like β-actin.
Visualizations
Caption: sPLA2-X signaling pathway and point of inhibition.
Caption: Logical workflow for troubleshooting inhibitor efficacy.
References
- 1. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Secreted Phospholipases A2: Drivers of Inflammation and Cancer [mdpi.com]
- 9. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: sPLA2-X Inhibitor 31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sPLA2-X inhibitor 31.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage (up to 12 months) or at 4°C for short-term storage (up to 6 months). If the inhibitor is dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C (up to 6 months) or -20°C (up to 6 months) to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO), in which it is soluble up to 10 mM. Ensure the DMSO is anhydrous and of high purity to prevent inhibitor degradation.
Q3: What is the selectivity profile of this compound?
A3: this compound is a selective inhibitor of secreted phospholipase A2 type X (sPLA2-X). It has reported IC50 values of 26 nM for sPLA2-X, 310 nM for sPLA2-IIa, and 2230 nM for sPLA2-V.
Q4: What are the known stability issues with this compound?
A4: While specific degradation pathways have not been fully elucidated, it has been noted that this compound, as an indole-2-carboxamide derivative, has suboptimal in vitro metabolic stability.[1] This can be a factor in cell-based assays where metabolic enzymes are active. Additionally, indole derivatives can be susceptible to oxidation and may react with impurities in solvents like DMSO over time, especially if not stored properly.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition in enzymatic assays.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | 1. Prepare fresh stock solutions of the inhibitor from solid powder. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Use high-purity, anhydrous DMSO for reconstitution. 4. Protect inhibitor solutions from light and store at -80°C. |
| Incorrect Inhibitor Concentration | 1. Verify calculations for serial dilutions. 2. Use calibrated pipettes for accurate volume measurements. 3. Perform a dose-response curve to confirm the IC50 in your assay system. |
| Assay Conditions | 1. Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor stability. 2. Pre-incubate the enzyme with the inhibitor for a sufficient time before adding the substrate to allow for binding. 3. Run appropriate controls, including a vehicle control (e.g., DMSO without inhibitor). |
| Substrate Competition | 1. If using a competitive inhibitor, high substrate concentrations may overcome the inhibitory effect. Determine the inhibitor's Ki and the substrate's Km to optimize concentrations. |
Issue 2: Poor inhibitor performance in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Metabolic Instability | 1. This compound has known suboptimal metabolic stability.[1] Consider shorter incubation times. 2. If possible, use metabolic inhibitors in your system to assess the impact of metabolism on your inhibitor's activity, though this can have off-target effects. |
| Cell Permeability | 1. While not specifically reported for this inhibitor, poor cell permeability can be an issue. Verify target engagement within the cell if possible. |
| Protein Binding in Media | 1. Components in cell culture media, such as serum, can bind to the inhibitor and reduce its effective concentration. Consider reducing the serum concentration during the treatment period if your experimental design allows. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability |
| Solid Powder | -20°C | Up to 12 months |
| 4°C | Up to 6 months | |
| In DMSO | -80°C | Up to 6 months |
| -20°C | Up to 6 months |
Experimental Protocols
Protocol 1: General Procedure for sPLA2 Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing CaCl2 and any other necessary cofactors.
-
sPLA2-X Enzyme: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
-
Substrate: Prepare the fluorescent or colorimetric phospholipid substrate according to the manufacturer's instructions.
-
This compound: Prepare a stock solution in DMSO and make serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add the diluted sPLA2-X enzyme to the wells and pre-incubate for 15-30 minutes at the desired temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Assessment of Inhibitor Stability in Assay Buffer
-
Prepare Samples:
-
Prepare a solution of this compound in the assay buffer at a concentration relevant to your experiments.
-
Prepare a control sample of the inhibitor in pure, anhydrous DMSO at a higher concentration.
-
-
Incubation:
-
Incubate the inhibitor solution in the assay buffer at the temperature and for the duration of your longest planned experiment.
-
Store the DMSO control at -80°C.
-
-
Activity Assay:
-
At various time points during the incubation, take an aliquot of the inhibitor solution and test its inhibitory activity using the sPLA2 activity assay described above.
-
At the end of the incubation period, thaw the DMSO control, dilute it to the same final concentration in the assay buffer, and immediately test its inhibitory activity.
-
-
Analysis:
-
Compare the inhibitory activity of the incubated sample to that of the control. A significant decrease in inhibition suggests degradation of the inhibitor in the assay buffer under the experimental conditions.
-
Visualizations
Caption: sPLA2-X signaling pathway in inflammation.
Caption: Workflow for troubleshooting inconsistent inhibition.
Caption: Best practices for storage and handling.
References
how to control for sPLA2-X inhibitor 31 side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using sPLA2-X inhibitor 31. The information is intended for scientists and drug development professionals to help control for potential side effects and ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity?
This compound is a potent and selective small molecule inhibitor of the secreted phospholipase A2 group X (sPLA2-X) enzyme.[1][2] It belongs to a series of indole-2-carboxamides and has been shown to have a distinct binding mode compared to other indole-based sPLA2 inhibitors.[3] Vendor-supplied data indicates high selectivity for sPLA2-X.
Q2: What are the potential on-target side effects of inhibiting sPLA2-X?
sPLA2 enzymes, including sPLA2-X, are involved in various physiological and pathological processes by catalyzing the hydrolysis of phospholipids to produce free fatty acids and lysophospholipids. These products are precursors for inflammatory mediators like eicosanoids.[4][5] Therefore, inhibition of sPLA2-X may lead to on-target effects related to the modulation of these pathways. The specific consequences will depend on the experimental model system. Researchers should carefully consider the role of sPLA2-X in their specific system to anticipate potential on-target effects.
Q3: What is known about the off-target effects and toxicity of this compound?
According to information from suppliers, this compound has been profiled against a large panel of biological targets and has not shown significant binding. It is also reported to not have significant inhibitory effects on various ion channels, enzymes, and transporters that are commonly associated with toxicity.[1][6] This suggests a low probability of off-target side effects. However, it is crucial for researchers to independently validate the specificity and assess potential cytotoxicity in their own experimental systems.
Q4: How can I control for potential solvent-related side effects?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can have biological effects and may be toxic to cells.
-
Recommendation: Always include a vehicle control in your experiments. This control should contain the same concentration of DMSO used to dissolve the inhibitor. This will help you to distinguish the effects of the inhibitor from those of the solvent.
Q5: What are the best practices for determining the optimal working concentration of the inhibitor?
To minimize potential side effects, it is essential to use the lowest effective concentration of the inhibitor.
-
Recommendation: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific assay. It is advisable to use a concentration range that brackets the reported IC50 of 26 nM for sPLA2-X.[1][2] Using concentrations significantly higher than the IC50 may increase the risk of off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or reduced viability at effective inhibitory concentrations. | 1. Inherent cytotoxicity of the inhibitor. 2. On-target effects leading to apoptosis or necrosis in the specific cell type. 3. Solvent (DMSO) toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the inhibitor's toxic concentration range. Select a working concentration well below the toxic threshold. 2. Investigate the role of sPLA2-X in cell survival pathways in your model. Consider using a rescue experiment by adding back downstream products of the sPLA2-X pathway. 3. Ensure the final DMSO concentration is consistent across all experimental groups, including a vehicle-only control, and is below the toxic level for your cells (typically <0.5%). |
| Inconsistent or unexpected results that do not correlate with sPLA2-X inhibition. | 1. Off-target effects of the inhibitor. 2. Non-specific binding of the inhibitor to other cellular components. 3. Experimental artifacts. | 1. Validate on-target engagement using a cellular thermal shift assay (CETSA) or a similar method.2. Perform experiments with a structurally distinct sPLA2-X inhibitor to see if the same phenotype is observed.3. Use a negative control compound with a similar chemical structure but no inhibitory activity against sPLA2-X. |
| Variability in inhibitor effectiveness between experiments. | 1. Inhibitor degradation. 2. Inconsistent cell culture conditions. 3. Variations in assay setup. | 1. Prepare fresh stock solutions of the inhibitor regularly and store them appropriately as recommended by the supplier (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. 2. Maintain consistent cell passage numbers, confluency, and media composition. 3. Ensure accurate and consistent pipetting, incubation times, and measurement parameters. |
Data Presentation
Table 1: Reported in vitro selectivity of this compound
| Enzyme | IC50 (nM) |
| sPLA2-X | 26 |
| sPLA2-IIa | 310 |
| sPLA2-V | 2230 |
Data sourced from MedchemExpress and ProbeChem.[1][2]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to assess the potential cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor. Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Validation of On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol helps to confirm that this compound is binding to its intended target, sPLA2-X, within the cell.
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble sPLA2-X protein by Western blotting or ELISA.
-
Data Analysis: A positive target engagement will result in a thermal shift, meaning the inhibitor-treated samples will show a higher amount of soluble sPLA2-X at elevated temperatures compared to the vehicle-treated samples.
Visualizations
Caption: sPLA2-X signaling pathway and the point of inhibition.
References
- 1. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and Functional Aspects of Targeting the Secreted Human Group IIA Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound| [dcchemicals.com]
Validation & Comparative
A Comparative Guide to the Efficacy of sPLA2-X Inhibitor 31
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective secreted phospholipase A2 group X (sPLA2-X) inhibitor, known as inhibitor 31, against other relevant alternatives. The information presented herein is supported by experimental data to validate its efficacy and potential as a therapeutic agent and research tool. Secreted PLA2 enzymes are key players in the metabolism of phospholipids, hydrolyzing them to release arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2][3] Elevated levels of sPLA2 are associated with a variety of inflammatory disorders, making them a significant target for therapeutic intervention.[2][4][5]
Comparative Efficacy of sPLA2 Inhibitors
sPLA2-X inhibitor 31 demonstrates high potency and selectivity for sPLA2-X. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), is significantly lower for sPLA2-X compared to other isoforms and alternative inhibitors, highlighting its potential for targeted therapeutic applications with potentially fewer off-target effects.[6][7]
| Inhibitor | Target sPLA2 Isoform | IC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound | sPLA2-X | 26 | 12-fold vs sPLA2-IIa; 80-fold vs sPLA2-V[6][7] | Binds to the active site, blocking enzymatic activity.[1] |
| This compound | sPLA2-IIa | 310[7] | - | - |
| This compound | sPLA2-V | 2230[7] | - | - |
| Varespladib | sPLA2 (pan) | - | Broad spectrum inhibitor | Indole-based competitive inhibitor.[8][9] |
| Darapladib | LpPLA2 | 0.25[9] | Selective for LpPLA2 | Attaches to the enzyme, inhibiting activity.[8][9] |
| Indoxam | sPLA2 | - | Broad spectrum inhibitor | Directly binds to the active site.[8] |
| LY315920 | sPLA2 | - | Selective | Binds to the catalytic site.[8] |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | cPLA2 | - | Potent cPLA2 inhibitor | Widely used tool for studying cPLA2.[9] |
Signaling Pathways and Mechanism of Action
sPLA2-X plays a crucial role in the inflammatory cascade. Its enzymatic activity on membrane phospholipids releases arachidonic acid (AA) and lysophospholipids.[10][11][12] This initiates a signaling cascade that involves the activation of cytosolic PLA2α (cPLA2α) through calcium flux and phosphorylation via the p38 MAPK and JNK pathways.[10] This cascade ultimately leads to the synthesis of cysteinyl leukotrienes (CysLTs), potent mediators of inflammation, particularly in eosinophilic disorders like asthma.[10][13] By inhibiting sPLA2-X, inhibitor 31 effectively blocks the initial rate-limiting step in this pro-inflammatory pathway.[2][14]
Caption: sPLA2-X signaling pathway leading to inflammation.
Experimental Protocols for Efficacy Validation
The efficacy of sPLA2 inhibitors is commonly determined using a colorimetric assay. This method provides a reliable and convenient way to measure sPLA2 activity by detecting the hydrolysis of a specific substrate.
Key Experiment: Secretory PLA2 (sPLA2) Activity Assay
Objective: To quantify the enzymatic activity of sPLA2 and determine the inhibitory potential of compounds like inhibitor 31.
Principle: This assay utilizes a 1,2-dithio analog of diheptanoyl phosphatidylcholine as the sPLA2 substrate. When sPLA2 hydrolyzes the thioester bond at the sn-2 position, it releases a free thiol. This thiol then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), producing a yellow-colored product that can be measured spectrophotometrically at 405-414 nm.[15][16][17] The rate of color change is directly proportional to the sPLA2 activity.
Materials:
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100, pH 7.5)[15]
-
sPLA2 Substrate (1,2-dithio analog of diheptanoyl phosphatidylcholine)[16]
-
DTNB Reagent[15]
-
sPLA2 enzyme standard (e.g., bee venom PLA2)[15]
-
Test Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microtiter plate[15]
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples. Dilute the sPLA2 Assay Buffer to a 1X working concentration. Reconstitute the substrate and DTNB as per the manufacturer's instructions.
-
Standard Curve: Prepare a series of dilutions of the sPLA2 enzyme standard to create a standard curve.
-
Plate Loading:
-
Add 10 µL of Assay Buffer to blank wells.
-
Add 10 µL of each sPLA2 standard dilution to respective wells.
-
Add 10 µL of the sample containing sPLA2 to be tested.
-
For inhibition studies, pre-incubate the sPLA2 enzyme with various concentrations of the inhibitor (e.g., this compound) before adding it to the wells.
-
-
Reaction Initiation: Add 200 µL of the Substrate Solution to all wells to start the reaction.[16]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 414 nm (or 405 nm). Take readings every minute for at least 5-10 minutes to determine the initial reaction velocity (V₀).[15][16]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/min) for all samples and standards.
-
Plot the standard curve and determine the sPLA2 activity in the samples.
-
For inhibition assays, plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.[16]
-
Caption: General workflow for an sPLA2 colorimetric assay.
References
- 1. This compound | 2241025-50-1 | RPD02550 | Biosynth [biosynth.com]
- 2. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Secreted PLA2 group X orchestrates innate and adaptive immune responses to inhaled allergen [insight.jci.org]
- 12. Secreted phospholipase A2 group X acts as an adjuvant for type-2 inflammation leading to an allergen-specific immune response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of sPLA2-X Inhibitors: Inhibitor 31 vs. Varespladib
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent secretory phospholipase A2 group X (sPLA2-X) inhibitors: sPLA2-X inhibitor 31 and varespladib. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the objective evaluation of these compounds.
Secreted phospholipase A2 (sPLA2) enzymes, particularly the group X isoform, are implicated in a variety of inflammatory diseases, making them a key target for therapeutic intervention.[1][2] This guide focuses on a direct comparison of this compound, a selective indole-2 carboxamide derivative, and varespladib, a broader spectrum sPLA2 inhibitor that has been investigated for various inflammatory conditions and more recently, as a potential treatment for snakebite envenomation.[1][3][4]
Quantitative Performance Metrics
The inhibitory activity and selectivity of this compound and varespladib have been characterized using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of their potency against sPLA2-X and other sPLA2 isoforms.
| Inhibitor | sPLA2-X IC50 (nM) | sPLA2-IIa IC50 (nM) | sPLA2-V IC50 (nM) | Selectivity (vs. sPLA2-IIa) | Selectivity (vs. sPLA2-V) |
| This compound | 26[5][6] | 310[5] | 2230[5] | ~12-fold | ~86-fold |
| Varespladib | Low nM range | 9[7] | Low nM range | Not Applicable | Not Applicable |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sPLA2 inhibitors.
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is a generalized method based on the principles of chromogenic assays used to determine the IC50 values of sPLA2 inhibitors like varespladib.[1]
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of sPLA2 by 50%.
Materials:
-
Recombinant human sPLA2-X, sPLA2-IIa, or sPLA2-V
-
Chromogenic sPLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycerophosphocholine)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2 and KCl)
-
Inhibitor compound (this compound or varespladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the sPLA2 enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the chromogenic substrate and DTNB to each well.
-
Monitor the change in absorbance at 414 nm over time using a microplate reader. The hydrolysis of the substrate by sPLA2 releases a thiol group that reacts with DTNB to produce a yellow-colored product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro sPLA2 Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for a fluorometric-based sPLA2 inhibition assay.
Objective: To quantify the inhibitory potency of a compound against sPLA2 enzymes using a fluorescent substrate.
Materials:
-
Recombinant human sPLA2-X, sPLA2-IIa, or sPLA2-V
-
Fluorogenic sPLA2 substrate (e.g., a phospholipid analog with a fluorescent group at the sn-2 position)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2)
-
Inhibitor compound (this compound or varespladib) dissolved in a suitable solvent (e.g., DMSO)
-
Black 96-well microplate (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Add a constant amount of the sPLA2 enzyme to each well of a black 96-well plate.
-
Add the various concentrations of the inhibitor to the wells. A control well without the inhibitor should be included.
-
Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Start the reaction by adding the fluorogenic substrate to each well.
-
Measure the increase in fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific substrate. The cleavage of the fatty acid chain containing the fluorophore by sPLA2 results in an increase in fluorescence.
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Generate a dose-response curve by plotting the reaction velocities against the logarithm of the inhibitor concentrations to calculate the IC50 value.
Visualizations
sPLA2-X Signaling Pathway
The following diagram illustrates the central role of sPLA2-X in the arachidonic acid cascade, a key pathway in inflammation.
Caption: The sPLA2-X signaling cascade.
Experimental Workflow for Inhibitor Comparison
The diagram below outlines a typical workflow for the comparative evaluation of sPLA2 inhibitors.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. research.vu.nl [research.vu.nl]
- 3. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of sPLA2-X Inhibitor 31 and Darapladib for sPLA2 Inhibition
For researchers, scientists, and drug development professionals, understanding the specificity and potency of enzyme inhibitors is paramount. This guide provides a detailed comparison of two compounds, sPLA2-X inhibitor 31 and darapladib, in the context of secretory phospholipase A2 (sPLA2) inhibition. While both have been investigated in inflammatory pathways, they target distinct enzymes within the phospholipase A2 superfamily.
This guide will objectively present their mechanisms of action, inhibitory activities, and the signaling pathways they influence, supported by available experimental data.
Executive Summary
A critical distinction must be made upfront: This compound is a potent and selective inhibitor of the sPLA2-X isoform, whereas darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), with negligible activity against sPLA2-X. [1] Therefore, this comparison is not of two direct competitors for the same target, but rather an elucidation of their distinct pharmacological profiles.
Data Presentation: Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency of this compound and darapladib against various phospholipase A2 isoforms.
| Inhibitor | Target Enzyme | IC50 | Selectivity | Reference |
| This compound | sPLA2-X | 26 nM | 12-fold vs sPLA2-IIA, 80-fold vs sPLA2-V | [2] |
| darapladib | Lp-PLA2 | 0.25 nM | High selectivity for Lp-PLA2 | [3] |
| darapladib | sPLA2-X | 8.7% inhibition at 1 µM (negligible) | N/A | [1] |
| darapladib | sPLA2-IIA | 0% inhibition at 1 µM | N/A | [1] |
| darapladib | sPLA2-V | 0% inhibition at 1 µM | N/A | [1] |
Mechanism of Action and Signaling Pathways
Secretory phospholipase A2 (sPLA2) enzymes, including sPLA2-X, hydrolyze the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids.[4][5] Arachidonic acid is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[6] sPLA2-X is implicated in inflammatory conditions such as asthma.[4][7]
This compound directly binds to the active site of the sPLA2-X enzyme, preventing the hydrolysis of its phospholipid substrates and thereby blocking the downstream production of inflammatory mediators.[8]
Darapladib , on the other hand, is a potent and selective inhibitor of Lp-PLA2.[9][10] Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) and is involved in the hydrolysis of oxidized phospholipids, a process implicated in the pathogenesis of atherosclerosis.[11] Clinical trials with darapladib in cardiovascular disease, however, did not show a significant reduction in cardiovascular events.[3][12]
sPLA2-X Signaling Pathway
The following diagram illustrates the signaling pathway in which sPLA2-X is involved, leading to the production of inflammatory mediators.
Caption: sPLA2-X signaling pathway and the point of inhibition by this compound.
Experimental Protocols
While the specific, detailed experimental protocol for the IC50 determination of this compound is not publicly available, a general methodology for assessing sPLA2 enzyme activity is described below. Such assays are fundamental to comparing the inhibitory potential of different compounds.
General Protocol for sPLA2 Activity Assay (Enzyme-Coupled Spectrophotometric Method)
-
Preparation of Reagents:
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4-8.0), containing CaCl2, as sPLA2 enzymes are calcium-dependent.
-
sPLA2 Enzyme: Recombinant human sPLA2-X is diluted to a working concentration in the assay buffer.
-
Substrate: A synthetic phospholipid substrate, such as 1,2-bis(heptanoylthio)glycero-3-phosphocholine, is used.
-
Detection Reagents: Ellman's reagent (DTNB) and Triton X-100 are used for colorimetric detection.
-
Inhibitors: this compound and darapladib are serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the assay buffer, Triton X-100, DTNB, and the phospholipid substrate are added to each well.
-
The test inhibitors (this compound or darapladib) at various concentrations are added to the respective wells. A control well with no inhibitor is included.
-
The reaction is initiated by adding the diluted sPLA2-X enzyme to all wells.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The absorbance is measured at a specific wavelength (e.g., 412 nm) over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
The rate of reaction for each inhibitor concentration is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the inhibitory activity of different compounds on sPLA2-X.
Caption: General workflow for determining the IC50 of inhibitors against sPLA2-X.
Conclusion
References
- 1. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. JCI Insight - Secreted PLA2 group X orchestrates innate and adaptive immune responses to inhaled allergen [insight.jci.org]
- 5. mdpi.com [mdpi.com]
- 6. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. The lipoprotein-associated phospholipase A2 inhibitor Darapladib sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of sPLA2-X Inhibitor 31: A Comparative Analysis
For researchers and professionals in drug development, understanding the selectivity of an inhibitor is paramount. This guide provides a detailed comparison of sPLA2-X inhibitor 31's cross-reactivity with other lipases, supported by quantitative data and experimental methodologies.
Secreted phospholipase A2 group X (sPLA2-X) is a key enzyme in the inflammatory cascade, primarily through its role in releasing arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids.[1][2][3] Its targeted inhibition is a promising strategy for managing inflammatory diseases.[4][5] this compound has emerged as a potent and selective inhibitor of this enzyme.[6][7] This guide delves into its specificity profile.
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various secreted phospholipase A2 enzymes. The data highlights the inhibitor's potent and selective action against sPLA2-X.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. sPLA2-X |
| sPLA2-X | 26 | 1 |
| sPLA2-IIa | 310 | 12-fold |
| sPLA2-V | 2230 | 80-fold |
Data sourced from MedchemExpress and ProbeChem.[6][7]
As the data indicates, this compound demonstrates a 12-fold greater selectivity for sPLA2-X over sPLA2-IIa and an 80-fold selectivity over sPLA2-V.[7] This selectivity is crucial for minimizing off-target effects and developing a more targeted therapeutic approach.
Experimental Protocols
The determination of inhibitor potency and selectivity is achieved through robust enzymatic assays. Below is a detailed methodology for a typical sPLA2 inhibition assay.
Secreted Phospholipase A2 (sPLA2) Inhibition Assay
This assay quantifies the enzymatic activity of sPLA2 by measuring the hydrolysis of a thioester substrate, which releases a free thiol. The thiol then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored product, the absorbance of which is measured spectrophotometrically.
Materials:
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
sPLA2 Substrate (e.g., Diheptanoyl Thio-PC)
-
DTNB solution
-
This compound (dissolved in DMSO)
-
Purified recombinant sPLA2 enzymes (sPLA2-X, sPLA2-IIa, sPLA2-V)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the sPLA2 Assay Buffer by diluting a concentrated stock with HPLC-grade water.[8]
-
Reconstitute the sPLA2 substrate with the Assay Buffer to the desired final concentration.[8]
-
Prepare a stock solution of DTNB in water or an appropriate buffer.[8]
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the sPLA2 Assay Buffer.
-
Add a small volume (e.g., 5 µl) of the this compound dilutions or DMSO (for control wells) to the appropriate wells.[8][9]
-
Add the purified sPLA2 enzyme to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the sPLA2 substrate solution to all wells.[8]
-
Immediately add the DTNB solution to all wells.
-
Monitor the change in absorbance at 405 nm or 414 nm over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.[8][9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of sPLA2-X in the arachidonic acid cascade and a typical workflow for assessing inhibitor selectivity.
Caption: sPLA2-X signaling pathway in inflammation.
Caption: Workflow for determining inhibitor selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Group X secretory phospholipase A2 can induce arachidonic acid release and eicosanoid production without activation of cytosolic phospholipase A2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2241025-50-1 | RPD02550 | Biosynth [biosynth.com]
- 4. Blockade of human group X secreted phospholipase A2 (GX-sPLA2)-induced airway inflammation and hyperresponsiveness in a mouse asthma model by a selective GX-sPLA2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 8. abcam.com [abcam.com]
- 9. content.abcam.com [content.abcam.com]
Structure-Activity Relationship of Indole-2-Carboxamide sPLA2 Inhibitors: A Comparative Guide
An in-depth analysis of indole-2-carboxamide derivatives as selective inhibitors of secreted phospholipase A2 (sPLA2), with a focus on the structure-activity relationships that govern their potency and selectivity.
Secreted phospholipase A2 (sPLA2) enzymes are a family of enzymes that play a crucial role in various physiological and pathological processes, including inflammation and cardiovascular diseases like atherosclerosis.[1] These enzymes catalyze the hydrolysis of phospholipids, leading to the production of free fatty acids and lysophospholipids, which can act as precursors for pro-inflammatory mediators.[1][2] Consequently, the development of potent and selective sPLA2 inhibitors is a significant area of research for new therapeutic agents.[1] Among the various chemical scaffolds investigated, indole-2-carboxamides have emerged as a promising class of sPLA2 inhibitors.[2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of indole-2-carboxamide derivatives, based on published experimental data.
Core Scaffold and Key Interactions
The foundational structure of this inhibitor class is the indole-2-carboxamide core. X-ray crystallography studies have revealed that the carboxamide group is crucial for activity, forming key interactions with the sPLA2 active site. Specifically, it establishes three hydrogen bonds and one coordination bond with the catalytic calcium ion, highlighting the importance of the primary amide "warhead" for sPLA2 inhibition.[2] The indole core itself occupies a hydrophobic pocket within the enzyme.[2]
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the indole-2-carboxamide scaffold have elucidated key structural requirements for potent sPLA2 inhibition. The following sections and the accompanying data table summarize the impact of substitutions at various positions of the indole ring.
Modifications at the N1 Position of the Indole Ring
The initial hit compound, an N-arylated indole-2-carboxamide, served as the starting point for optimization. The nature of the substituent at the N1 position significantly influences the inhibitory activity.
Substitutions on the Indole Core
To explore the SAR, methyl groups were systematically introduced at positions 4, 5, 6, and 7 of the indole core. This revealed that substitution at position 6 was the most favorable, leading to a notable improvement in sPLA2-X inhibition.[2] Further optimization at this position with electron-withdrawing and lipophilic substituents, such as chloride and trifluoromethyl groups, resulted in compounds with enhanced inhibitory activity.[2]
Introduction of polarity at other positions through hydroxymethyl or cyano substituents did not lead to any significant gains in potency.[2] However, bulkier substituents with electron-withdrawing character, such as trifluoromethoxy, proved to be superior.[2]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected indole-2-carboxamide derivatives against sPLA2-X. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | R | sPLA2-X IC50 (µM) [HDL Substrate] |
| 5 | H | 0.52 |
| 18 | 4-Me | 1.1 |
| 19 | 5-Me | 0.98 |
| 20 | 6-Me | 0.13 |
| 21 | 7-Me | 0.61 |
| 23 | 6-Cl | 0.048 |
| 24 | 6-CF3 | 0.028 |
| 28 | 6-CH2OH | 0.14 |
| 29 | 6-CN | 0.12 |
| 30 | 6-OCF2H | 0.021 |
| 31 | 6-OCF3 | 0.011 |
Data extracted from Knerr, L., et al. (2018). ACS Medicinal Chemistry Letters, 9(7), 594-599.[2]
Experimental Protocols
sPLA2 Inhibition Assay:
The inhibitory activity of the compounds was determined using an in vitro enzymatic assay. The assay measures the hydrolysis of a phospholipid substrate by the sPLA2 enzyme.
-
Enzyme: Recombinant human sPLA2-X.
-
Substrate: High-density lipoprotein (HDL) isolated from human plasma was used as a disease-relevant substrate. Alternatively, a composition of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (PC) in a solution of Nonidet P40 and deoxycholic acid was used.[2]
-
Assay Principle: The enzymatic reaction leads to the release of a fatty acid, the amount of which is quantified to determine the enzyme activity.
-
Procedure: The inhibitors were incubated with the enzyme and the substrate. The reaction was initiated and allowed to proceed for a defined period. The reaction was then stopped, and the amount of product formed was measured.
-
Data Analysis: The concentration of inhibitor that caused 50% inhibition of the enzyme activity (IC50) was calculated from the dose-response curves. The results reported are the mean of at least two experiments.[2]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key findings of the structure-activity relationship studies on the indole-2-carboxamide scaffold for sPLA2 inhibition.
Caption: Key SAR findings for indole-2-carboxamide sPLA2 inhibitors.
Conclusion
The structure-activity relationship studies of indole-2-carboxamide derivatives have successfully identified key structural features that determine their inhibitory potency against sPLA2-X. The primary carboxamide at the 2-position is essential for binding to the catalytic calcium ion. Substitutions on the indole core, particularly at the 6-position with bulky, electron-withdrawing groups like trifluoromethoxy, significantly enhance inhibitory activity. These findings provide a clear rationale for the design of novel, potent, and selective sPLA2 inhibitors based on the indole-2-carboxamide scaffold for potential therapeutic applications in inflammatory diseases and atherosclerosis.
References
- 1. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Secreted Phospholipase A2-X (sPLA2-X) Inhibitors in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Secreted phospholipase A2 group X (sPLA2-X) has emerged as a critical mediator in the inflammatory cascade, playing a pivotal role in the release of arachidonic acid, the precursor to potent pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] Its heightened expression in inflammatory conditions like asthma makes it a compelling target for therapeutic intervention.[3][4] This guide provides a comparative overview of key sPLA2-X inhibitors, summarizing their performance based on available preclinical data and outlining the experimental methodologies used for their evaluation.
Inhibitor Performance: A Comparative Summary
The development of selective sPLA2-X inhibitors has provided valuable tools to probe the enzyme's function and assess its therapeutic potential. Below is a comparison of two prominent inhibitors based on their in vitro potency.
| Inhibitor | Target sPLA2 Isoforms | IC50 (sPLA2-X) | IC50 (sPLA2-IIA) | IC50 (sPLA2-V) | Reference |
| Varespladib (LY315920) | IIA, V, X | Low nM range | 9-14 nM | 77 nM | --INVALID-LINK--, --INVALID-LINK-- |
| sPLA2-X Inhibitor 31 | X, IIa, V | 26 nM | 310 nM | 2230 nM | --INVALID-LINK-- |
Varespladib (LY315920) has demonstrated potent inhibition of multiple sPLA2 isoforms, including sPLA2-X, with IC50 values in the low nanomolar range.[2] While initially developed for cardiovascular diseases, its broad-spectrum activity has led to its investigation in other inflammatory contexts, including snakebite envenomation where sPLA2 enzymes are a major component of venom.[5][6]
This compound is a selective inhibitor with a preference for sPLA2-X over other isoforms like sPLA2-IIa and sPLA2-V.[5] This selectivity may offer a more targeted therapeutic approach with a potentially reduced risk of off-target effects.
Another noteworthy inhibitor, RO061606 , has been effectively used in a transgenic mouse model of asthma where the human sPLA2-X gene was knocked in. This inhibitor significantly decreased allergen-induced airway inflammation, mucus hypersecretion, and hyperresponsiveness, highlighting the therapeutic potential of targeting sPLA2-X in asthma.[7]
In Vivo Efficacy in Inflammation Models
Direct comparative studies of these inhibitors in the same inflammation models are limited. However, data from individual studies provide insights into their potential efficacy.
In a mouse model of asthma driven by Th2 cytokines, the administration of the selective human sPLA2-X inhibitor RO061606 resulted in a significant reduction of airway inflammation, including eosinophil infiltration, goblet cell metaplasia, and airway hyperresponsiveness to methacholine.[7] This provides strong evidence for the therapeutic utility of sPLA2-X inhibition in allergic airway inflammation.
Studies with mice deficient in sPLA2-X have further solidified its role in asthma pathogenesis. These mice exhibit a substantial reduction in allergen-induced airway eosinophil and T cell trafficking, mucus hypersecretion, airway hyperresponsiveness, and levels of Th2 cytokines and eicosanoids in both acute and chronic asthma models.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of sPLA2-X inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.
sPLA2-X Signaling Pathway in Inflammation
sPLA2-X, upon activation by inflammatory stimuli, hydrolyzes membrane phospholipids to release arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators drive key aspects of the inflammatory response, including vasodilation, increased vascular permeability, and recruitment of immune cells. sPLA2-X can also activate downstream signaling cascades, including the MAPK (p38, ERK, JNK) and NF-κB pathways, further amplifying the inflammatory response.[10][11][12]
Caption: sPLA2-X signaling in inflammation.
Experimental Workflow: Ovalbumin-Induced Asthma Model
This model is a widely used preclinical tool to study allergic airway inflammation and evaluate the efficacy of anti-asthmatic drugs.
Caption: Workflow for the ovalbumin-induced asthma model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model mimics the key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[13][14][15]
1. Sensitization:
-
Mice (e.g., BALB/c strain) are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.
2. Challenge:
-
Beginning on day 21, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on several consecutive days.
3. Inhibitor Treatment:
-
The sPLA2-X inhibitor can be administered prophylactically (before or during the challenge phase) or therapeutically (after the development of airway inflammation). The route of administration (e.g., oral, intraperitoneal, or inhaled) and dosage will depend on the pharmacokinetic properties of the compound.
4. Outcome Measures (assessed 24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung function (e.g., airway resistance and compliance) in response to increasing doses of a bronchoconstrictor like methacholine, typically using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts (especially eosinophils) and levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and chemokines using techniques like ELISA or multiplex assays.
-
Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus) to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model is used to study acute inflammation in the lungs, characterized by neutrophil infiltration, edema, and the release of pro-inflammatory cytokines.[16][17]
1. Induction of Injury:
-
Mice are anesthetized, and a solution of LPS (a component of the outer membrane of Gram-negative bacteria) in saline is instilled directly into the lungs via intratracheal administration.
2. Inhibitor Treatment:
-
The sPLA2-X inhibitor can be administered before or after the LPS challenge to evaluate its protective or therapeutic effects.
3. Outcome Measures (typically assessed at various time points, e.g., 4, 24, and 48 hours post-LPS):
-
BALF Analysis: BALF is collected and analyzed for total and differential cell counts (primarily neutrophils) and protein concentration (as an indicator of vascular permeability). Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured.
-
Lung Wet-to-Dry Weight Ratio: This is a measure of pulmonary edema. The lungs are excised, weighed immediately (wet weight), and then dried in an oven until a constant weight is achieved (dry weight).
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenates is used as a quantitative index of neutrophil infiltration.
-
Lung Histology: Lung sections are examined for evidence of inflammation, such as alveolar wall thickening, inflammatory cell infiltration, and edema.
In Vitro sPLA2 Inhibitor Screening Assay
This assay is a fundamental tool for identifying and characterizing the potency of sPLA2 inhibitors. A common method is a colorimetric assay.
1. Principle:
-
The assay utilizes a synthetic substrate that, when hydrolyzed by sPLA2, releases a product that can be detected by a colorimetric reagent. The intensity of the color produced is proportional to the enzyme activity.
2. Reagents:
-
Recombinant human sPLA2-X enzyme.
-
A chromogenic substrate, such as a diheptanoyl thio-phosphatidylcholine analog.
-
A detection reagent, like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group released upon substrate hydrolysis to produce a yellow-colored product.
-
Assay buffer.
-
The sPLA2-X inhibitor to be tested at various concentrations.
3. Procedure:
-
The sPLA2-X enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The substrate and detection reagent are added to initiate the reaction.
-
The absorbance is measured over time at a specific wavelength (e.g., 405-414 nm) using a microplate reader.
-
The rate of the reaction is calculated from the change in absorbance over time.
4. Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available preclinical data strongly support a pathogenic role for sPLA2-X in inflammatory diseases, particularly asthma. Selective inhibitors of sPLA2-X have demonstrated efficacy in relevant animal models, reducing key features of airway inflammation and hyperresponsiveness. While direct comparative studies are needed to definitively rank the in vivo efficacy of different inhibitors, the existing evidence highlights sPLA2-X as a promising therapeutic target. The experimental models and assays detailed in this guide provide a robust framework for the continued evaluation and development of novel sPLA2-X inhibitors for the treatment of a range of inflammatory conditions.
References
- 1. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Involvement of Phospholipases A2 in Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and Function of Epithelial Secreted Phospholipase A2 Group X in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and function of epithelial secreted phospholipase A2 group X in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Blockade of human group X secreted phospholipase A2 (GX-sPLA2)-induced airway inflammation and hyperresponsiveness in a mouse asthma model by a selective GX-sPLA2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of group X–secreted phospholipase A2 in allergen-induced airway inflammation and remodeling in a mouse asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes synthesis by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and induction of cytosolic phospholipase A2 by TNF-α mediated through Nox2, MAPKs, NF-κB, and p300 in human tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiasthmatic effects of resveratrol in ovalbumin-induced asthma model mice involved in the upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhaled pan-phosphodiesterase inhibitors ameliorate ovalbumin-induced airway inflammation and remodeling in murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 16. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of CU06-1004 via regulation of inflammation and endothelial permeability in LPS-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of sPLA2-X Inhibitor 31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the target engagement of sPLA2-X inhibitor 31, a selective inhibitor of human secreted phospholipase A2 group X (sPLA2-X). We present a comparative analysis of relevant experimental approaches, supported by protocols and quantitative data, to aid researchers in designing and interpreting their studies.
Introduction to sPLA2-X and Inhibitor 31
Secreted phospholipase A2 group X (sPLA2-X) is an enzyme that plays a crucial role in the inflammatory process. It catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2] Elevated sPLA2-X activity is associated with various inflammatory diseases, making it a key therapeutic target.[2]
This compound is a potent and selective chemical inhibitor of human sPLA2-X.[1][3] It acts by binding to the active site of the enzyme, thereby blocking its catalytic function.[2] Understanding and confirming the direct interaction of this inhibitor with its target in a biological system is a critical step in drug development.
Performance Comparison of this compound
The primary measure of a non-covalent inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, the following values have been reported:
| Target Enzyme | IC50 (nM) | Selectivity vs. sPLA2-X |
| sPLA2-X | 26 | - |
| sPLA2-IIa | 310 | 12-fold |
| sPLA2-V | 2230 | 86-fold |
Data sourced from commercially available datasets.[1][3][4]
This table clearly demonstrates the high potency and selectivity of inhibitor 31 for sPLA2-X over other sPLA2 isoforms.
Methods for Confirming Target Engagement
Confirming that a compound interacts with its intended target within a complex biological environment is paramount. Several robust methods can be employed to verify the target engagement of this compound.
In Vitro Enzymatic Assays
The most direct way to assess target engagement is to measure the inhibition of sPLA2-X enzymatic activity. This is typically done using a biochemical assay with purified enzyme and a synthetic substrate.
Featured Method: Fluorometric sPLA2 Activity Assay
This assay measures the fluorescence generated upon the cleavage of a synthetic substrate by sPLA2-X. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Alternative Method: Chromogenic sPLA2 Activity Assay
This method utilizes a chromogenic substrate that releases a colored product upon cleavage by sPLA2-X. The change in absorbance is measured to determine enzyme activity and inhibition.
Cellular Target Engagement Assays
While in vitro assays are essential, confirming target engagement in a cellular context provides more physiologically relevant data.
Featured Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target interaction in intact cells. The principle is that a ligand-bound protein is thermally more stable than its unbound form. Cells are treated with the inhibitor, heated, and the amount of soluble target protein is quantified, typically by Western blot. An increase in the melting temperature of sPLA2-X in the presence of inhibitor 31 would confirm target engagement.
Alternative Method: Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently bind to the active site of an enzyme class. In a competitive ABPP experiment, pre-treatment of cells with a reversible inhibitor like inhibitor 31 will block the binding of the probe to sPLA2-X. The reduction in probe labeling, often assessed by fluorescence gel imaging or mass spectrometry, indicates target engagement.[5]
Downstream Signaling Pathway Analysis
Inhibition of sPLA2-X should lead to a measurable decrease in the downstream products of its enzymatic activity.
Featured Method: Arachidonic Acid Release Assay
Since sPLA2-X liberates arachidonic acid from cell membranes, quantifying the amount of released arachidonic acid is a key functional assay. Cells can be pre-labeled with radioactive arachidonic acid, and its release into the supernatant is measured after stimulation in the presence or absence of the inhibitor.
Alternative Method: Prostaglandin E2 (PGE2) Immunoassay
Arachidonic acid is a precursor to prostaglandins. Measuring the levels of downstream inflammatory mediators like PGE2 using an ELISA or other immunoassay can indirectly confirm the inhibition of sPLA2-X. A reduction in PGE2 production upon treatment with inhibitor 31 would indicate target engagement and functional consequence.
Experimental Protocols
Fluorometric sPLA2 Activity Assay Protocol
Materials:
-
Recombinant human sPLA2-X
-
This compound
-
Fluorogenic sPLA2 substrate (e.g., a fluorescently labeled phospholipid)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, sPLA2-X enzyme, and the inhibitor dilutions.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
Materials:
-
Cell line expressing sPLA2-X
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-sPLA2-X antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures in a thermal cycler for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-sPLA2-X antibody.
-
Quantify the band intensities to determine the melting curves and the thermal shift induced by the inhibitor.
Visualizing the sPLA2-X Signaling Pathway and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
Caption: sPLA2-X signaling pathway leading to inflammation.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Activity-Based Protein Profiling (ABPP) workflow.
Conclusion
Confirming the target engagement of this compound is a multi-faceted process that should involve a combination of in vitro, cellular, and functional assays. By employing the methods outlined in this guide, researchers can confidently validate the interaction of this potent inhibitor with its intended target, sPLA2-X, and elucidate its mechanism of action in relevant biological systems. This rigorous approach to target validation is essential for the successful development of novel anti-inflammatory therapeutics.
References
- 1. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | 2241025-50-1 | RPD02550 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking sPLA2-X Inhibitor 31: A Comparative Guide for Researchers
Introduction to Secreted Phospholipase A2 Group X (sPLA2-X)
Secreted phospholipase A2 Group X (sPLA2-X) is a member of the phospholipase A2 enzyme family that plays a critical role in various physiological and pathological processes, most notably in inflammation.[1] These enzymes catalyze the hydrolysis of the sn-2 position of glycerophospholipids, releasing fatty acids, such as arachidonic acid, and lysophospholipids.[2][3] The released arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, making sPLA2-X a significant target in the development of anti-inflammatory therapeutics.[1][4][5] Elevated levels of sPLA2-X have been associated with inflammatory conditions like asthma and allergic diseases.[2][6]
This guide provides a comparative analysis of sPLA2-X inhibitor 31 against other established industry-standard sPLA2 inhibitors, offering researchers and drug development professionals a comprehensive overview of its performance based on available data.
This compound: A Profile
This compound is a potent and selective inhibitor of the human secreted phospholipase A2 group X.[7] Its primary mechanism of action involves binding to the active site of the sPLA2-X enzyme, thereby blocking its catalytic activity and preventing the downstream inflammatory cascade.[7]
Comparative Performance Data
The following table summarizes the inhibitory potency (IC50) of this compound in comparison to other well-known sPLA2 inhibitors. The data highlights the selectivity of inhibitor 31 for sPLA2-X over other sPLA2 isoforms.
| Inhibitor | sPLA2-X IC50 (nM) | sPLA2-IIa IC50 (nM) | sPLA2-V IC50 (nM) |
| This compound | 26 [8][9] | 310 [8] | 2230 [8] |
| Varespladib | - | - | - |
| Darapladib | - | - | - |
| LY315920 | - | - | - |
sPLA2-X Signaling Pathway and Point of Inhibition
The diagram below illustrates the signaling pathway initiated by sPLA2-X and the point at which this compound exerts its effect.
Caption: The sPLA2-X signaling pathway, illustrating the point of inhibition by this compound.
Experimental Protocols
Benchmarking sPLA2 Inhibitor Activity using a Thioesterase-Based Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against sPLA2 enzymes. The assay relies on a thio-phosphatidylcholine substrate which, upon hydrolysis by sPLA2, releases a free thiol that can be detected colorimetrically.
Materials and Reagents:
-
sPLA2 enzyme (e.g., recombinant human sPLA2-X)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100[12]
-
Substrate: 1,2-bis(heptanoylthio) glycerophosphocholine[13]
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))[12]
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation: Prepare the assay buffer and dissolve the substrate and DTNB in the buffer to their final working concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor to determine its IC50 value.
-
Assay Setup: In a 96-well plate, add the assay buffer, sPLA2 enzyme, and the test inhibitor at various concentrations. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 405-414 nm over time. The increase in absorbance is proportional to the sPLA2 activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Inhibitor Benchmarking
The following diagram outlines the typical workflow for assessing the potency and selectivity of an sPLA2 inhibitor.
Caption: A generalized workflow for benchmarking the performance of sPLA2 inhibitors.
Conclusion
This compound demonstrates high potency for sPLA2-X and notable selectivity over other sPLA2 isoforms such as sPLA2-IIa and sPLA2-V.[8][9] This selectivity profile suggests that it can be a valuable tool for researchers investigating the specific roles of sPLA2-X in various inflammatory and disease models.[7] The provided experimental protocols and workflows offer a standardized approach for researchers to independently verify and expand upon these findings in their own laboratories. As research into the pathological roles of specific sPLA2 isoforms continues, selective inhibitors like this compound will be instrumental in delineating their functions and assessing their potential as therapeutic targets.
References
- 1. What are PLA2G10 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation and Function of Epithelial Secreted Phospholipase A2 Group X in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 2241025-50-1 | RPD02550 | Biosynth [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | sPLA2-X inhibitor | Probechem Biochemicals [probechem.com]
- 10. scbt.com [scbt.com]
- 11. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of sPLA2-X Inhibitor 31: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing sPLA2-X inhibitor 31, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this selective enzyme inhibitor. Adherence to these procedures is vital to mitigate potential hazards and ensure compliance with safety regulations.
Safety and Hazard Information
Recent safety data for this compound (CAS No. 2241025-50-1) classifies the compound with specific health and environmental hazards. A summary of the key hazard information is presented below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. |
Given its acute oral toxicity and, most notably, its high toxicity to aquatic life, this compound must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including unused or expired neat compound and contaminated materials (e.g., weigh boats, contaminated filter paper), in a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Empty Containers:
-
"Empty" containers that previously held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2241025-50-1"
-
The primary hazards: "Toxic," "Aquatic Hazard"
-
The accumulation start date
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste vendor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocols Generating this compound Waste
While specific experimental protocols are diverse, any procedure involving this compound will generate waste that must be disposed of according to the guidelines above. Common examples include:
-
In vitro enzyme inhibition assays: Waste will include unused stock solutions, diluted solutions in assay buffers, and contaminated labware (e.g., pipette tips, microplates).
-
Cell-based assays: Media from cells treated with the inhibitor, as well as the cells themselves, should be considered contaminated and disposed of as hazardous waste.
-
Animal studies: Any unused dosing solutions, as well as animal bedding and waste from treated animals, may require special handling as determined by your institution's animal care and EHS protocols.
By following these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
